Product packaging for Eperisone(Cat. No.:CAS No. 64840-90-0)

Eperisone

Cat. No.: B1215868
CAS No.: 64840-90-0
M. Wt: 259.4 g/mol
InChI Key: SQUNAWUMZGQQJD-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-2-methyl-3-(piperidin-1-yl)propan-1-one is an aromatic ketone that is N-propylpiperidine in which a hydrogen at positon 2 of the propyl group is replaced by a p-ethylbenzoyl group. It is a member of piperidines and an aromatic ketone.
Eperisone is an antispasmodic drug which relaxes both skeletal muscles and vascular smooth muscles, and demonstrates a variety of effects such as reduction of myotonia, improvement of circulation, and suppression of the pain reflex. It is not approved for use in the United States, but is available in other countries like India, South Korea, and Bangladesh.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
See also: this compound Hydrochloride (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H25NO B1215868 Eperisone CAS No. 64840-90-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-ethylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H25NO/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18/h7-10,14H,3-6,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUNAWUMZGQQJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5040671
Record name Eperisone
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Molecular Weight

259.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64840-90-0
Record name Eperisone
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Record name Eperisone [INN]
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Record name Eperisone
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Record name EPERISONE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Melting Point

170-172
Record name Eperisone
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Foundational & Exploratory

Chemical synthesis pathways for Eperisone hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Synthesis Pathways of Eperisone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound hydrochloride, a centrally acting skeletal muscle relaxant, is widely used in the treatment of muscle spasms and spasticity. Its therapeutic efficacy is attributed to its ability to reduce myotonia, improve circulation, and suppress pain reflexes.[1][2] This technical guide provides a comprehensive overview of the primary chemical synthesis pathways for this compound hydrochloride, with a focus on the prevalent Mannich reaction and its variations, alongside other reported synthetic routes. Detailed experimental protocols, comparative quantitative data, and process visualizations are presented to serve as a valuable resource for professionals in drug development and chemical synthesis.

Introduction

This compound, chemically known as 4'-ethyl-2-methyl-3-piperidinopropiophenone, is an antispasmodic agent that relaxes both skeletal and vascular smooth muscles.[1] It functions by inhibiting the spontaneous discharge of γ-motor neurons, thereby decreasing muscle spindle sensitivity, and also exhibits vasodilatory effects through calcium channel antagonism.[3][4] The hydrochloride salt form is preferred for pharmaceutical formulations. The synthesis of this compound hydrochloride has been approached through several chemical routes, with the Mannich reaction being the most commercially significant. This document details the primary synthetic strategies, offering insights into reaction mechanisms, process optimization, and experimental execution.

Primary Synthesis Pathway: The Mannich Reaction

The most established and industrially applied method for synthesizing this compound hydrochloride is the Mannich reaction. This one-pot, three-component condensation involves an α-methyl ketone (4'-ethylpropiophenone), a non-enolizable aldehyde (formaldehyde), and a secondary amine salt (piperidine hydrochloride).

The general reaction is as follows: 4'-Ethylpropiophenone + Formaldehyde + Piperidine Hydrochloride → this compound Hydrochloride

General Workflow for Mannich Reaction Synthesis

A common industrial production process involves four key stages: preparation of the amine salt, the Mannich condensation reaction, salification to form the hydrochloride salt, and final purification.

G cluster_0 Stage A: Amine Salt Preparation cluster_1 Stage B: Mannich Condensation cluster_2 Stage C: Salification & Crude Isolation cluster_3 Stage D: Purification A1 Piperidine A4 Piperidine HCl A1->A4 A2 Ethanol A2->A4 A3 Conc. HCl A3->A4 B4 Mannich Base (this compound) A4->B4 A4->B4 Input B1 4'-Ethylpropiophenone B1->B4 B2 Paraformaldehyde B2->B4 B3 Isopropanol B3->B4 C3 Crude this compound HCl B4->C3 B4->C3 Input C1 HCl Gas / Solution C1->C3 C2 Acetone C2->C3 D4 Pure this compound HCl C3->D4 C3->D4 Input D1 Ethanol/Acetone Mixture D3 Crystallization D1->D3 D2 Activated Carbon D2->D3 D3->D4

Caption: General four-stage workflow for this compound HCl production.

Experimental Protocols for the Mannich Reaction

Protocol 1: Classical Approach This protocol is based on early patent literature.

  • Reaction Setup: To 60 ml of isopropanol, add 120 g of 4'-ethylpropiophenone, 28.8 g of paraformaldehyde, and 107 g of piperidine hydrochloride.

  • Reaction Execution: Heat the mixture to reflux with stirring. Continue heating until the reaction mixture solidifies, which indicates the completion of the reaction.

  • Isolation: Add 500 ml of acetone to the solidified mass. Pulverize the solid, recover by filtration, and wash with acetone.

  • Purification: Recrystallize the crude product from isopropanol to obtain crystalline needles.

Protocol 2: Optimized One-Pot Synthesis This protocol aims to improve yield and purity by simplifying the process and removing unreacted materials.

  • Reaction Setup: In a suitable reactor, combine 12-18 parts by weight of isopropanol, 34-40 parts of 4'-ethylpropiophenone, 25-30 parts of piperidine hydrochloride, and 6-10 parts of paraformaldehyde.

  • Reaction Execution: Stir the mixture and heat to reflux (95-100°C) for 5-6 hours.

  • Solvent Exchange & Crystallization: Distill off 6-8 parts by weight of isopropanol. Add 50-60 parts by weight of diisopropyl ether to induce crystallization.

  • Isolation: Cool the mixture to 8-10°C and isolate the crude this compound hydrochloride product by centrifugation.

Protocol 3: Proline-Catalyzed Synthesis This recent method utilizes an organocatalyst to potentially improve reaction efficiency.

  • Reaction Setup: The synthesis is performed by reacting p-ethylpropiophenone, paraformaldehyde, and piperidine hydrochloride in ethanol.

  • Catalysis: Proline is added as a catalyst, at a loading of 5% by weight relative to the p-ethylpropiophenone.

  • Reaction Conditions: The reaction is maintained at a temperature of 80-85°C.

  • Salification: Upon completion, dry hydrogen chloride gas is passed through the organic layer to precipitate this compound hydrochloride.

Quantitative Data Comparison
ParameterProtocol 1 (Classical)Protocol 2 (Optimized One-Pot)Protocol 3 (Proline-Catalyzed)Chinese Patent CN103232415A
Primary Solvent IsopropanolIsopropanol, Diisopropyl EtherEthanolIsopropanol
Reactants 4'-EP, Paraformaldehyde, Pip.HCl4'-EP, Paraformaldehyde, Pip.HCl4'-EP, Paraformaldehyde, Pip.HCl4'-EP, Paraformaldehyde, Pip.HCl
Catalyst NoneNoneProlineNone
Reaction Temp. Reflux95-100°C80-85°C95°C
Reaction Time Until solidification5-6 hoursNot specified5 hours
Reported Yield ~66% (crude)>87% (refined)97%>75% (total)
Reported Purity Not specified≥99%High PurityNot specified

4'-EP: 4'-ethylpropiophenone; Pip.HCl: Piperidine Hydrochloride

Alternative Synthesis Pathways

While the Mannich reaction is dominant, several other synthetic routes to this compound have been reported, offering alternative approaches that may be advantageous in specific contexts.

G cluster_A Route A: From Halogenated Ketone cluster_B Route B: Friedel-Crafts Reaction cluster_C Route C: From Unsaturated Ketone A1 4-Ethyl-α-methyl-β- chloropropiophenone This compound This compound A1->this compound Ethanol, Reflux A2 Piperidine A2->this compound B1 Ethylbenzene B1->this compound AlCl3, Reflux B2 3-Piperidinoisobutyryl chloride B2->this compound C1 4-Ethyl-α-methyl enepropiophenone C1->this compound Ethanol C2 Piperidine C2->this compound

References

Eperisone's Vasodilatory Properties on Vascular Smooth Muscles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eperisone is a centrally acting muscle relaxant with established vasodilatory effects on vascular smooth muscles. This technical guide provides an in-depth analysis of the mechanisms, quantitative data, and experimental methodologies related to this compound's vasodilatory properties. The primary mechanism of action is the blockade of voltage-dependent calcium channels, supplemented by an intracellular inhibition of calcium's contractile action. Evidence also points towards an antagonistic effect on α1 and α2-adrenergic receptors. This document summarizes the available quantitative data on this compound's efficacy and details the experimental protocols used in key studies. Furthermore, it provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's vascular effects.

Introduction

This compound hydrochloride is widely recognized for its clinical efficacy in treating muscle spasticity and myotonic conditions.[1] Beyond its muscle relaxant properties, this compound exhibits significant vasodilatory effects, contributing to its therapeutic profile by improving blood circulation in muscular tissues.[2] This guide focuses on the direct actions of this compound on vascular smooth muscle cells, elucidating the molecular mechanisms that underpin its vasodilatory response. Understanding these mechanisms is crucial for the further development and targeted application of this compound and similar compounds in vascular pharmacology.

Mechanism of Action

This compound's vasodilatory action is multifactorial, primarily targeting the regulation of intracellular calcium concentration ([Ca2+]i) in vascular smooth muscle cells. The key mechanisms identified are:

  • Blockade of Voltage-Dependent Calcium Channels (VDCCs): this compound acts as a calcium channel antagonist, inhibiting the influx of extracellular calcium through voltage-dependent L-type calcium channels.[2][3] This is a cornerstone of its vasodilatory effect, as the influx of Ca2+ through these channels is a critical step in the initiation of smooth muscle contraction.

  • Inhibition of Intracellular Calcium Action: Studies on the guinea-pig basilar artery have shown that this compound inhibits contractions induced by 5-hydroxytryptamine (serotonin) even in a Ca2+-free medium, suggesting that it also interferes with the action of calcium at an intracellular level, possibly by inhibiting the contractile protein machinery.[3]

  • Antagonism of Adrenergic Receptors: Research on isolated dog saphenous arteries and veins indicates that this compound blocks postjunctional α1 and α2-adrenergic receptors. By antagonizing these receptors, this compound can inhibit vasoconstriction induced by catecholamines like norepinephrine.

  • Other Potential Mechanisms: Evidence also suggests that this compound may exert an antagonistic effect on muscarinic and serotonergic receptors, further contributing to its vasodilatory profile.

Quantitative Data

The following tables summarize the available quantitative data on the vasodilatory and related effects of this compound from preclinical studies.

Table 1: Inhibition of Vascular Smooth Muscle Contraction by this compound

PreparationAgonistThis compound ConcentrationEffectReference
Guinea-pig basilar arteryHigh K+> 1 µMDose-dependent inhibition of contraction
Guinea-pig basilar artery5-Hydroxytryptamine> 1 µMDose-dependent inhibition of contraction
Dog saphenous arteryNorepinephrineNot specifiedAttenuation of contraction
Dog saphenous veinClonidine (α2-agonist)Not specifiedAttenuation of contraction
Dog saphenous veinPhenylephrine (α1-agonist)Not specifiedAttenuation of contraction

Table 2: Electrophysiological Effects of this compound on Vascular Smooth Muscle

PreparationParameterThis compound ConcentrationEffectReference
Guinea-pig basilar arterySpontaneously generated and evoked action potentials (in the presence of TEA)> 10 µMReversible blockade
Guinea-pig basilar arteryMembrane potential, membrane resistance, excitatory junction potential< 50 µMNo modification

Table 3: Inhibition of Calcium Currents by this compound and Analogues

CompoundPreparationIC50Reference
This compoundSnail (Achatina fulica) neuron0.348 mM
IsoperisoneSnail (Achatina fulica) neuron0.226 mM
TolperisoneSnail (Achatina fulica) neuron1.089 mM

Note: Data from snail neurons provides an indication of calcium channel blocking activity but may not directly translate to mammalian vascular smooth muscle.

Signaling Pathways

The vasodilatory effect of this compound can be visualized through the following signaling pathways.

Eperisone_Vasodilation_Pathway This compound This compound Alpha1_R α1-Adrenergic Receptor This compound->Alpha1_R blocks VDCC Voltage-Dependent Ca²⁺ Channel (L-type) This compound->VDCC blocks Contraction Contraction This compound->Contraction inhibits (intracellularly) Norepinephrine Norepinephrine Norepinephrine->Alpha1_R binds Ca_ext Ca²⁺ Ca_ext->VDCC influx PLC Phospholipase C (PLC) Alpha1_R->PLC activates Relaxation Relaxation Ca_int Ca²⁺ VDCC->Ca_int IP3 IP₃ PLC->IP3 produces SR Sarcoplasmic reticulum (SR) IP3->SR stimulates release SR->Ca_int CaM Calmodulin (CaM) Ca_int->CaM binds MLCK_active Active MLCK CaM->MLCK_active activates MLCK_active->Contraction promotes

Figure 1: this compound's primary mechanisms of vasodilation.

Experimental Protocols

The following sections detail the generalized methodologies employed in the studies of this compound's effects on vascular smooth muscle.

Isolated Tissue Bath Preparation

This is the foundational method for studying the direct effects of pharmacological agents on vascular tissues.

Objective: To measure the contractile and relaxant responses of isolated blood vessel segments to this compound.

Methodology:

  • Tissue Dissection: Helical strips or rings of arteries (e.g., guinea-pig basilar artery, dog saphenous artery) are carefully dissected and cleaned of adherent connective tissue.

  • Mounting: The tissue preparations are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2.

  • Tension Recording: One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in tension.

  • Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).

  • Viability Check: The viability of the preparation is confirmed by inducing a contraction with a known vasoconstrictor, such as a high concentration of potassium chloride (KCl) or phenylephrine.

  • Drug Application:

    • For studying relaxation: The tissue is pre-contracted with an agonist (e.g., norepinephrine, serotonin, high K+). Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath to generate a concentration-response curve.

    • For studying inhibition of contraction: The tissue is pre-incubated with this compound for a specific duration before the addition of a contractile agonist. The resulting contraction is compared to that of a control tissue without this compound.

Experimental_Workflow_Organ_Bath cluster_prep Preparation cluster_exp Experiment Dissection 1. Dissect Artery Mounting 2. Mount in Organ Bath Dissection->Mounting Equilibration 3. Equilibrate Mounting->Equilibration Viability 4. Check Viability (e.g., KCl) Equilibration->Viability Precontraction 5a. Pre-contract (e.g., Norepinephrine) Viability->Precontraction Preincubation 5b. Pre-incubate with this compound Viability->Preincubation Add_this compound 6a. Add this compound (cumulative concentrations) Precontraction->Add_this compound Record_Relaxation 7a. Record Relaxation Add_this compound->Record_Relaxation Add_Agonist 6b. Add Contractile Agonist Preincubation->Add_Agonist Record_Inhibition 7b. Record Inhibition of Contraction Add_Agonist->Record_Inhibition

Figure 2: General workflow for isolated tissue bath experiments.
Electrophysiological Recordings

These techniques are used to investigate the effects of this compound on the electrical properties of vascular smooth muscle cells.

Objective: To determine the effect of this compound on membrane potential and ion channel activity.

Methodology:

  • Cell Preparation: Single smooth muscle cells are enzymatically isolated from vascular tissues.

  • Patch-Clamp Technique: Whole-cell patch-clamp recordings are performed to measure ion currents (e.g., Ca2+ currents) across the cell membrane.

    • The cell is held at a specific holding potential.

    • Voltage steps are applied to elicit ion channel opening.

    • This compound is applied to the bath, and changes in the ion currents are recorded.

  • Intracellular Microelectrode Recording: In intact tissue strips, sharp microelectrodes are used to impale individual smooth muscle cells and record the resting membrane potential and any spontaneous or evoked electrical activity (action potentials). The effect of this compound is assessed by perfusing the tissue with a solution containing the drug.

Discussion and Future Directions

The available evidence strongly supports the role of this compound as a vasodilator, primarily through the blockade of voltage-dependent calcium channels and antagonism of α-adrenergic receptors. The dual action of inhibiting both extracellular calcium influx and intracellular calcium action makes it an effective agent in promoting vascular relaxation.

However, several areas warrant further investigation:

  • Quantitative Potency: There is a need for more comprehensive studies to determine the IC50 values of this compound for vasodilation in a wider range of mammalian vascular beds and against a broader panel of contractile agonists.

  • Receptor Subtype Specificity: The specific subtypes of α-adrenergic, muscarinic, and serotonergic receptors that this compound interacts with in vascular smooth muscle need to be further characterized.

  • Rho-Kinase Pathway: The potential involvement of the RhoA/Rho-kinase pathway in this compound's mechanism of action is an area for future research. Inhibition of this pathway is a known mechanism of vasodilation, and investigating a possible link could reveal additional therapeutic applications for this compound.

  • Clinical Correlation: Further clinical studies are needed to correlate the in vitro vasodilatory effects with in vivo improvements in blood flow and clinical outcomes in relevant patient populations.

Conclusion

This compound's vasodilatory properties are a significant component of its overall pharmacological profile. Its multifaceted mechanism of action, centered on the modulation of calcium homeostasis and adrenergic signaling in vascular smooth muscle, provides a strong rationale for its use in conditions associated with muscle hypertonia and compromised blood flow. This guide provides a comprehensive overview of the current understanding of this compound's vascular effects and highlights key areas for future research to further elucidate its therapeutic potential.

References

The Dawn of a Muscle Relaxant: An In-depth Technical Guide to the Early Discovery and Development of Eperisone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eperisone hydrochloride, a centrally acting skeletal muscle relaxant, was first introduced to the Japanese market in 1983 by Eisai Co., Ltd. Its development marked a significant step in providing therapeutic options for patients suffering from muscle spasticity and associated pain, with a distinct characteristic of a lower incidence of sedation compared to other drugs in its class. This technical guide delves into the early history of this compound's discovery and development, detailing its synthesis, foundational preclinical and clinical research, and the initial understanding of its mechanism of action. The information presented herein is intended to provide a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering insights into the rigorous process of bringing a new therapeutic agent from the laboratory to clinical practice.

Early Discovery and Synthesis

The journey of this compound began with the pursuit of a novel centrally acting muscle relaxant with a favorable safety profile. The initial synthesis of this compound, chemically known as 4'-ethyl-2-methyl-3-piperidinopropiophenone hydrochloride, is achieved through a Mannich reaction. This classical organic reaction involves the aminoalkylation of an acidic proton located adjacent to a carbonyl group.

Synthesis Protocol: Mannich Reaction

The synthesis of this compound hydrochloride involves the following key steps:

  • Reaction Setup : p-Ethylpropiophenone is used as the starting material, which contains an enolizable proton alpha to the carbonyl group. This is reacted with paraformaldehyde and piperidine hydrochloride.

  • Reaction Conditions : The reaction is typically carried out in a suitable solvent, such as isopropanol, and heated under reflux.

  • Formation of Mannich Base : The reaction proceeds through the formation of an iminium ion from piperidine and formaldehyde, which then acts as an electrophile for the enol form of p-ethylpropiophenone.

  • Isolation and Purification : After the reaction is complete, the solvent is removed, and the resulting Mannich base is isolated.

  • Salt Formation : The base is then treated with hydrogen chloride in a suitable solvent like acetone to form the hydrochloride salt, this compound hydrochloride.

  • Final Purification : The crude salt is then purified by recrystallization to yield the final product.

Preclinical Pharmacological Evaluation

The preclinical development of this compound was focused on establishing its efficacy and understanding its pharmacological profile, particularly its muscle relaxant, vasodilator, and analgesic properties.

Muscle Relaxant Activity

The muscle relaxant effects of this compound were primarily evaluated using the intercollicular decerebrate rigidity model in rats, a standard method for assessing centrally acting muscle relaxants.

  • Animal Preparation : Male Wistar rats are anesthetized, and a decerebration is performed at the intercollicular level of the brainstem. This procedure results in a state of extensor hypertonus, or rigidity, in the limbs.

  • Measurement of Rigidity : The rigidity of the hindlimb is quantified by measuring the resistance to passive flexion and extension. This can be done using a force transducer or by electromyography (EMG) of the extensor muscles.

  • Drug Administration : this compound hydrochloride is administered intravenously to the decerebrated rats at various doses.

  • Data Analysis : The dose-dependent reduction in muscle rigidity is measured and compared to a vehicle control. The effective dose 50 (ED50) for muscle relaxation is then calculated.

G

Caption: Workflow for Assessing Muscle Relaxant Activity.

Vasodilatory Effects

This compound's ability to increase blood flow was a key differentiator. This was investigated using isolated artery preparations to understand its direct effects on vascular smooth muscle.

  • Tissue Preparation : Arteries, such as the dog saphenous artery, are carefully dissected and cut into helical strips.

  • Mounting : The arterial strips are mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2). One end of the strip is fixed, and the other is connected to a force transducer to measure isometric tension.

  • Contraction Induction : The arterial strips are pre-contracted with a vasoconstrictor agent, such as norepinephrine or potassium chloride.

  • This compound Application : Once a stable contraction is achieved, this compound hydrochloride is added to the organ bath in a cumulative manner.

  • Measurement of Relaxation : The relaxation of the arterial strip is recorded as a percentage of the pre-contraction tension.

  • Data Analysis : The concentration of this compound required to produce 50% of the maximal relaxation (IC50) is determined.

G

Caption: Workflow for Assessing Vasodilatory Activity.

Analgesic Activity

The pain-relieving properties of this compound were assessed using the acetic acid-induced writhing test in mice, a common model for evaluating peripherally acting analgesics.

  • Animal Groups : Mice are divided into several groups: a control group, a positive control group (treated with a known analgesic), and test groups receiving different doses of this compound hydrochloride.

  • Drug Administration : The test compounds or vehicle are administered, typically intraperitoneally or orally, a set time before the induction of writhing.

  • Induction of Writhing : A dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

  • Observation : The number of writhes for each animal is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis : The percentage of inhibition of writhing in the this compound-treated groups is calculated relative to the control group. The dose that produces a 50% inhibition of writhing (ED50) is determined.

G

Caption: Workflow for Assessing Analgesic Activity.

Early Mechanistic Insights

The initial understanding of this compound's mechanism of action centered on its effects on the central nervous system, particularly the spinal cord, and its direct action on vascular smooth muscle.

Inhibition of Spinal Reflexes

This compound was found to inhibit both mono- and polysynaptic reflexes in the spinal cord.[1] This was a key finding, as hyperactive spinal reflexes are a major contributor to muscle spasticity. The proposed mechanism involved the depression of the excitability of spinal motor neurons. It was hypothesized that this compound reduces the firing of gamma-motor neurons, which in turn decreases the sensitivity of muscle spindles to stretch, leading to muscle relaxation.

G

Caption: Early Proposed Spinal Mechanism of this compound.

Vasodilation and Calcium Channel Antagonism

In addition to its central effects, this compound was shown to have a direct vasodilatory effect on blood vessels.[2] This was attributed to its ability to act as a calcium channel antagonist in vascular smooth muscle cells.[3] By blocking the influx of calcium ions, this compound prevents the sustained contraction of these cells, leading to vasodilation and increased blood flow. This dual mechanism of central muscle relaxation and peripheral vasodilation was considered a significant advantage, as it could help to break the vicious cycle of muscle spasm, ischemia, and pain.

G

Caption: Early Proposed Vasodilatory Mechanism of this compound.

Early Clinical Development

The clinical development of this compound focused on its efficacy and safety in treating conditions characterized by muscle spasm and pain, such as low back pain and spasticity from neurological disorders.

Efficacy in Low Back Pain

Several early clinical trials demonstrated the effectiveness of this compound in patients with acute low back pain. These studies were typically randomized, double-blind, and placebo- or active-controlled.

A notable study evaluated this compound (150 mg/day) against a placebo in patients with acute musculoskeletal spasm associated with low back pain.[4] The results showed a statistically significant improvement in the finger-to-floor distance in the this compound group compared to the placebo group.[4] Another study comparing this compound (300 mg/day) to thiocolchicoside (16 mg/day) found comparable efficacy in reducing pain and improving mobility, but with a significantly better safety profile for this compound.

Efficacy in Spasticity

This compound was also evaluated for the treatment of spasticity in patients with neurological conditions. A crossover, placebo-controlled, dose-ranging study investigated the effects of this compound at 150 mg/day and 300 mg/day in patients with spastic palsy. The higher dose of 300 mg/day was found to be significantly more effective than placebo in reducing the intensity of spasticity (p=0.004) and improving walking capability (p<0.05).

Quantitative Data Summary

The following tables summarize the key quantitative data from the early preclinical and clinical development of this compound.

Table 1: Preclinical Pharmacological Data

ParameterSpecies/ModelValueReference
Muscle Relaxant Activity
ED50 (Decerebrate Rigidity)RatData not available in searched sources-
Vasodilatory Activity
IC50 (Ca2+ Current Inhibition)Snail Neuron0.348 mM
Analgesic Activity
ED50 (Writhing Test)MouseData not available in searched sources-

Table 2: Early Clinical Trial Data for Low Back Pain

StudyNTreatment GroupsDurationKey Outcomesp-valueReference
Chandanwale et al. (2011)225This compound 150 mg/day vs. Placebo14 daysGreater improvement in finger-to-floor distance with this compound<0.001
Cabitza & Randelli (2008)160This compound 300 mg/day vs. Thiocolchicoside 16 mg/day12 daysComparable reduction in spontaneous pain (VAS)NS

Table 3: Early Clinical Trial Data for Spasticity

StudyNTreatment GroupsDurationKey Outcomesp-valueReference
Bresolin et al. (2009)18This compound 150 mg/day vs. 300 mg/day vs. Placebo (crossover)14 days per treatmentReduction in spasticity intensity (300 mg/day vs. baseline)0.004
Improvement in walking capability (300 mg/day vs. placebo)<0.05

Conclusion

The early discovery and development of this compound represent a classic example of targeted pharmaceutical research leading to a clinically valuable therapeutic agent. Through a combination of chemical synthesis, rigorous preclinical pharmacological testing, and well-designed clinical trials, Eisai Co., Ltd. successfully brought a novel muscle relaxant to the market. The initial understanding of its dual mechanism of action—central inhibition of spinal reflexes and peripheral vasodilation—provided a strong rationale for its use in conditions where muscle spasm, pain, and ischemia coexist. While more recent research has continued to elucidate its complex pharmacology, the foundational work detailed in this guide established this compound as an effective and well-tolerated treatment option that continues to be utilized in clinical practice today.

References

Eperisone's Analgesic Action at the Spinal Cord Level: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eperisone hydrochloride is a centrally acting muscle relaxant with a notable analgesic profile, particularly effective in conditions associated with muscle spasm and pain. Its therapeutic effects are largely attributed to its multifaceted mechanism of action at the level of the spinal cord. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underlying this compound's analgesic properties, focusing on its interaction with ion channels, inhibition of spinal reflexes, and modulation of nociceptive signaling. This document synthesizes findings from key experimental studies, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction

This compound is an antispasmodic agent that alleviates muscle stiffness and spasticity by acting on the central nervous system, primarily the spinal cord.[1][2] Beyond its muscle relaxant properties, this compound exhibits a distinct analgesic effect, making it a valuable therapeutic option for painful musculoskeletal conditions.[3] The analgesic action of this compound is not fully understood but is thought to stem from its ability to interrupt the vicious cycle of muscle spasm and pain at the spinal level.[4] This guide delves into the core mechanisms of this compound's analgesic action within the spinal cord, providing a technical overview for further research and development.

Core Mechanism of Analgesic Action at the Spinal Cord

This compound's analgesic effects at the spinal cord level are primarily mediated through the presynaptic inhibition of primary afferent fibers, leading to a reduction in the release of nociceptive neurotransmitters and a dampening of pain signaling. This is achieved through a combination of actions, including the blockade of voltage-gated ion channels and the subsequent inhibition of spinal reflexes.

Inhibition of Voltage-Gated Sodium and Calcium Channels

A cornerstone of this compound's mechanism is its ability to block voltage-gated sodium (NaV) and calcium (CaV) channels in spinal neurons. This action is crucial for reducing neuronal excitability and inhibiting the transmission of pain signals.

  • Voltage-Gated Sodium Channels (NaV): These channels are essential for the initiation and propagation of action potentials in neurons. By blocking NaV channels, this compound reduces the likelihood of action potential generation in nociceptive primary afferent fibers, thereby decreasing the transmission of pain signals to the dorsal horn of the spinal cord. While the specific subtypes of NaV channels targeted by this compound are not definitively established, its action is thought to be similar to other tolperisone-type muscle relaxants that have a pronounced effect on these channels.

  • Voltage-Gated Calcium Channels (CaV): Influx of calcium through CaV channels at the presynaptic terminals of primary afferent neurons is a critical step for the release of neurotransmitters such as Substance P and glutamate, which are key mediators of nociceptive transmission. This compound has been shown to inhibit voltage-gated calcium channels, thereby reducing the presynaptic influx of calcium and consequently suppressing the release of these excitatory neurotransmitters into the synaptic cleft. This presynaptic inhibition is a major contributor to its analgesic effect.

dot

cluster_presynaptic Presynaptic Terminal (Primary Afferent) cluster_postsynaptic Postsynaptic Neuron (Dorsal Horn) NaV Voltage-Gated Na+ Channel CaV Voltage-Gated Ca2+ Channel NaV->CaV Depolarization activates Vesicle Synaptic Vesicle (Substance P, Glutamate) CaV->Vesicle Ca2+ influx triggers ActionPotential Action Potential Propagation ActionPotential->NaV Activates Release Neurotransmitter Release Vesicle->Release Receptor Neurotransmitter Receptors (NK1, AMPA/NMDA) Release->Receptor Binds to PainSignal Pain Signal Transmission Receptor->PainSignal Initiates This compound This compound This compound->NaV Blocks This compound->CaV Blocks cluster_reflex Spinal Reflex Arc Afferent Primary Afferent (Sensory Input) Interneuron Interneuron (Polysynaptic) Afferent->Interneuron MotorNeuron Motor Neuron (Alpha & Gamma) Afferent->MotorNeuron Monosynaptic Interneuron->MotorNeuron Polysynaptic Muscle Muscle (Contraction/Spasm) MotorNeuron->Muscle This compound This compound This compound->Afferent Inhibits (Presynaptically) This compound->MotorNeuron Reduces Excitability start Start anesthesia Anesthetize Animal start->anesthesia laminectomy Perform Laminectomy anesthesia->laminectomy dissection Dissect Spinal Cord Segment laminectomy->dissection slicing Cut Transverse Slices (Vibratome) dissection->slicing incubation Incubate Slices in aCSF slicing->incubation recording Electrophysiological Recording incubation->recording start Start isolate Isolate & Dissociate DRG Neurons start->isolate culture Culture Neurons isolate->culture setup Transfer to Recording Rig culture->setup approach Approach Neuron with Pipette setup->approach seal Form Gigaohm Seal approach->seal wholecell Achieve Whole-Cell Configuration seal->wholecell record_base Record Baseline Activity wholecell->record_base apply_drug Apply this compound record_base->apply_drug record_effect Record Drug Effect apply_drug->record_effect end End record_effect->end

References

An In-Depth Technical Guide to the Biochemical Mechanism of Action of Eperisone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eperisone is a centrally acting skeletal muscle relaxant that exhibits a multifaceted mechanism of action, contributing to its clinical efficacy in treating muscle spasticity and associated pain. This technical guide provides a comprehensive overview of the biochemical underpinnings of this compound's therapeutic effects. The primary mechanisms involve the inhibition of mono- and polysynaptic reflexes within the spinal cord, modulation of voltage-gated ion channels, and induction of vasodilation. This document collates available quantitative data, details relevant experimental methodologies, and presents visual representations of the key signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanisms of Action

This compound's therapeutic effects stem from a combination of central and peripheral actions, primarily targeting the nervous and vascular systems.

Inhibition of Spinal Reflexes

A cornerstone of this compound's muscle relaxant effect is its ability to suppress hyperactive spinal reflexes. It acts at the level of the spinal cord to reduce the excitability of both alpha (α) and gamma (γ) motor neurons.[1][2] This inhibitory action on mono- and polysynaptic reflex arcs leads to a reduction in muscle tone and spasticity.[3][4] The primary mechanism for this is believed to be the presynaptic inhibition of neurotransmitter release from primary afferent terminals.[5]

Modulation of Voltage-Gated Ion Channels

This compound functions as a blocker of voltage-gated ion channels, a key mechanism contributing to its muscle relaxant and analgesic properties.

  • Voltage-Gated Sodium Channels (VGSCs): By blocking VGSCs, this compound reduces the excitability of neuronal membranes. This action is analogous to that of local anesthetics and contributes to the suppression of nerve impulse propagation, thereby reducing the transmission of pain signals.

  • Voltage-Gated Calcium Channels (VGCCs): this compound inhibits the influx of calcium ions (Ca2+) through voltage-gated calcium channels. This is a critical action, as Ca2+ influx into presynaptic terminals is a prerequisite for the release of neurotransmitters. By blocking VGCCs, this compound reduces the release of excitatory neurotransmitters in the spinal cord, leading to a dampening of neuronal signaling and subsequent muscle relaxation.

Vasodilation and Improvement of Muscle Blood Flow

This compound induces vasodilation by acting on vascular smooth muscle. This effect is attributed to its calcium channel antagonistic properties, which prevent the Ca2+-dependent contraction of smooth muscle cells. The resulting increase in blood flow to ischemic muscles helps to alleviate pain and wash out metabolic byproducts that can contribute to muscle stiffness and discomfort.

P2X7 Receptor Antagonism

Recent research has identified this compound as a potent and selective antagonist of the purinergic P2X7 receptor. P2X7 receptors are implicated in pain and inflammation signaling pathways. This novel mechanism may significantly contribute to the analgesic effects of this compound, positioning it as a potential candidate for drug repositioning in pain management.

Quantitative Data

The following tables summarize the available quantitative data for the biochemical actions of this compound.

TargetLigand/AgonistAssay TypeOrganism/SystemIC50Reference
P2X7 Receptor This compoundFluorescence AssayHuman12.6 nmol/L
This compoundYO-PRO-1 Uptake AssayNot Specified15 nmol/L
Calcium Current (ICa) This compoundVoltage ClampSnail (Achatina fulica) Neuron0.348 mM
Sigma Receptor This compound(+)-[3H]3-PPP BindingRat Brain Membrane0.43 nM

Note: The IC50 value for calcium current inhibition was obtained from a snail neuron model and may not be directly extrapolated to mammalian systems.

Experimental Protocols

This section details the methodologies for key experiments cited in understanding this compound's mechanism of action.

Electrophysiological Analysis of Spinal Reflexes

Objective: To assess the effect of this compound on mono- and polysynaptic reflexes in the spinal cord.

Methodology: In Vitro Spinal Cord Preparation (Rat)

  • Preparation: An isolated hemisected spinal cord from a 6-day-old rat is placed in a recording chamber and superfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 and 5% CO2 at room temperature.

  • Stimulation and Recording: A dorsal root is stimulated with a suction electrode to evoke synaptic responses. The resulting ventral root potentials (mono- and polysynaptic reflexes) are recorded from a ventral root using a suction electrode.

  • Drug Application: this compound is applied to the bath at varying concentrations (e.g., 25-200 µM).

  • Data Analysis: The amplitude of the mono- and polysynaptic components of the ventral root potential is measured before and after drug application to determine the dose-dependent inhibitory effect of this compound.

Methodology: In Vivo Intracellular Recording (Cat)

  • Animal Preparation: Adult cats are anesthetized and subjected to a laminectomy to expose the lumbar spinal cord. The animal is then decerebrated or spinalized.

  • Recording Setup: A glass microelectrode filled with a suitable electrolyte (e.g., 3 M KCl) is advanced into the ventral horn of the spinal cord to impale a motoneuron.

  • Stimulation: Peripheral nerves or dorsal roots are stimulated electrically to evoke excitatory postsynaptic potentials (EPSPs) in the motoneuron.

  • Drug Administration: this compound is administered intravenously (i.v.).

  • Data Analysis: Changes in the amplitude and time course of the EPSPs are recorded to assess the effect of this compound on synaptic transmission.

Patch-Clamp Analysis of Voltage-Gated Ion Channels

Objective: To quantify the inhibitory effect of this compound on voltage-gated sodium and calcium channels.

Methodology: Whole-Cell Patch-Clamp on Dorsal Root Ganglion (DRG) Neurons

  • Cell Preparation: DRG neurons are acutely dissociated from rats and cultured for a short period.

  • Recording Configuration: The whole-cell patch-clamp technique is used. A glass micropipette with a tip resistance of 2-5 MΩ is filled with an intracellular solution (containing, for example, CsF, CsCl, EGTA, and HEPES) and sealed onto the membrane of a DRG neuron. The membrane patch under the pipette is then ruptured to gain electrical access to the cell interior.

  • Voltage Protocols:

    • For Sodium Currents: The cell is held at a negative potential (e.g., -80 mV) and then depolarized to various test potentials (e.g., from -60 mV to +40 mV in 10 mV increments) to elicit voltage-gated sodium currents.

    • For Calcium Currents: To isolate calcium currents, sodium and potassium channel blockers are included in the extracellular and intracellular solutions, respectively. The cell is held at a potential that inactivates low-voltage-activated channels (e.g., -50 mV) and then depolarized to elicit high-voltage-activated calcium currents.

  • Drug Application: this compound is applied to the cell via a perfusion system at different concentrations.

  • Data Analysis: The peak amplitude of the sodium or calcium currents is measured before and after drug application. Concentration-response curves are generated, and the IC50 value is calculated to determine the potency of this compound's blocking effect.

In Vitro Vasodilation Assay

Objective: To assess the vasodilatory effect of this compound on vascular smooth muscle.

Methodology: Isolated Artery Preparation

  • Tissue Preparation: Helical strips of a dog's saphenous artery are mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Contraction Induction: The arterial strips are pre-contracted with a vasoconstrictor agent such as norepinephrine, serotonin, or a high concentration of potassium (K+).

  • Drug Application: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

  • Measurement of Relaxation: The isometric tension of the arterial strips is continuously recorded. The relaxation induced by this compound is expressed as a percentage of the pre-contraction tension.

  • Data Analysis: Concentration-response curves for this compound-induced relaxation are constructed to evaluate its vasodilatory potency.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key mechanisms and workflows.

Eperisone_Spinal_Reflex_Inhibition cluster_presynaptic Presynaptic Terminal (Primary Afferent) cluster_postsynaptic Postsynaptic Neuron (Motor Neuron) VGSC Voltage-Gated Na+ Channel VGCC Voltage-Gated Ca2+ Channel VGSC->VGCC Depolarization activates Ca_Influx Ca2+ Influx VGCC->Ca_Influx Neurotransmitter_Vesicle Neurotransmitter Vesicles (Glutamate, Substance P) Release Neurotransmitter Release Neurotransmitter_Vesicle->Release Receptor Neurotransmitter Receptors Release->Receptor Binds to EPSP Excitatory Postsynaptic Potential (EPSP) Receptor->EPSP Generates Muscle_Contraction Muscle Contraction EPSP->Muscle_Contraction Leads to This compound This compound This compound->VGSC Blocks This compound->VGCC Blocks Action_Potential Action Potential Action_Potential->VGSC Activates Ca_Influx->Neurotransmitter_Vesicle Triggers fusion

Caption: Inhibition of neurotransmitter release by this compound at the presynaptic terminal.

Eperisone_Vasodilation cluster_vsmc Vascular Smooth Muscle Cell (VSMC) Depolarization Membrane Depolarization VGCC_VSMC L-type Voltage-Gated Ca2+ Channel Depolarization->VGCC_VSMC Activates Ca_Influx_VSMC Ca2+ Influx VGCC_VSMC->Ca_Influx_VSMC Ca_Calmodulin Ca2+-Calmodulin Complex Ca_Influx_VSMC->Ca_Calmodulin Forms MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates MLC_P Phosphorylated Myosin Light Chain MLCK->MLC_P Phosphorylates Contraction Contraction MLC_P->Contraction Causes Vasodilation Vasodilation Eperisone_V This compound Eperisone_V->VGCC_VSMC Blocks Eperisone_V->Vasodilation Leads to

Caption: Mechanism of this compound-induced vasodilation in vascular smooth muscle cells.

Patch_Clamp_Workflow start Start: Dissociated DRG Neurons establish_seal Establish Giga-ohm Seal (Cell-attached mode) start->establish_seal rupture_patch Rupture Membrane Patch (Whole-cell mode) establish_seal->rupture_patch apply_protocol Apply Voltage-Clamp Protocol (e.g., step depolarizations) rupture_patch->apply_protocol record_baseline Record Baseline Ion Currents apply_protocol->record_baseline apply_this compound Apply this compound (Varying Concentrations) record_baseline->apply_this compound record_drug_effect Record Ion Currents in Presence of this compound apply_this compound->record_drug_effect washout Washout this compound record_drug_effect->washout record_recovery Record Recovery of Ion Currents washout->record_recovery analyze Data Analysis: - Measure peak currents - Generate dose-response curve - Calculate IC50 record_recovery->analyze end End analyze->end

Caption: General workflow for a whole-cell patch-clamp experiment to study this compound's effect.

Discussion and Future Directions

This compound's multifaceted mechanism of action, encompassing the inhibition of spinal reflexes, blockade of voltage-gated ion channels, vasodilation, and P2X7 receptor antagonism, provides a strong rationale for its clinical utility. The presynaptic inhibition of neurotransmitter release via the blockade of both sodium and calcium channels appears to be a central tenet of its muscle relaxant and analgesic effects.

While the current understanding of this compound's biochemical actions is substantial, several areas warrant further investigation. A more detailed characterization of its effects on specific subtypes of mammalian voltage-gated sodium and calcium channels, including the determination of IC50 values, would provide a more nuanced understanding of its channel-blocking properties. Furthermore, while a direct, high-affinity interaction with GABA-A receptors seems unlikely, subtle modulatory effects cannot be entirely ruled out and may merit further exploration. The recent discovery of its potent P2X7 receptor antagonism opens up exciting new avenues for research into its analgesic mechanisms and potential for expanded therapeutic applications in pain and inflammatory conditions.

References

An In-depth Technical Guide on Eperisone's Interaction with the GABAergic System

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Eperisone is a centrally acting muscle relaxant used for the treatment of muscle stiffness and spasticity.[1] While its clinical efficacy is well-established, its precise molecular interactions, particularly with the GABAergic system, are multifaceted and often indirect. This technical guide synthesizes the current understanding of this compound's mechanism of action. It focuses on its primary effects on voltage-gated ion channels and the subsequent, indirect influence on spinal reflexes and the gamma-aminobutyric acid (GABA) system. Contrary to direct GABA receptor modulators like benzodiazepines, this compound's primary targets appear to be voltage-gated sodium and calcium channels.[2][3] This guide provides a detailed overview of its mechanism, quantitative data from key experiments, relevant experimental protocols, and visual representations of the involved pathways.

Primary Mechanism of Action: Ion Channel Blockade

This compound's principal mechanism as a muscle relaxant is not through direct interaction with GABA receptors, but rather through the blockade of voltage-gated channels in the central nervous system.[2] This action is central to its ability to inhibit mono- and polysynaptic reflexes in the spinal cord.

  • Voltage-Gated Sodium Channel (VGSC) Blockade : this compound inhibits VGSCs, particularly in the brain stem and spinal cord. This action reduces neuronal excitability and the transmission of nerve impulses that lead to muscle contractions, contributing to its muscle relaxant and analgesic effects.

  • Voltage-Gated Calcium Channel (VGCC) Blockade : The drug also demonstrates a marked effect on VGCCs. By blocking these channels, this compound reduces the presynaptic influx of calcium ions, which is a critical step for neurotransmitter release from primary afferent endings. This presynaptic inhibition is a key component of its ability to depress spinal reflexes.

These combined actions on sodium and calcium channels effectively reduce the excitability of motor neurons in the spinal cord, leading to a decrease in muscle stiffness and spasms.

Indirect Interaction with the GABAergic System

While direct binding to GABA_A receptors is not the primary mechanism, this compound's actions indirectly enhance or modulate inhibitory neurotransmission. Some sources state that this compound enhances GABAergic inhibition, which contributes to the reduction of motor neuron excitability and helps stabilize neural activity. This enhancement is likely a downstream consequence of its primary effects, rather than a direct allosteric modulation of the GABA receptor itself.

The proposed sequence of events is as follows:

  • This compound blocks VGSCs and VGCCs on presynaptic terminals of primary afferent neurons in the spinal cord.

  • This blockade reduces neurotransmitter release, thereby depressing mono- and polysynaptic reflexes.

  • The overall reduction in excitatory signaling within spinal circuits may lead to a relative enhancement of the existing inhibitory tone provided by the GABAergic system.

Action on Muscle Spindles and the Gamma (γ) Motor System

This compound exhibits a significant effect on the gamma efferent motor system. It decreases muscle spindle sensitivity by inhibiting the spontaneous discharge of γ-motor neurons. Muscle spindles are sensory receptors within muscles that detect changes in muscle length and are crucial for proprioception and maintaining muscle tone.

The process involves:

  • Inhibition of γ-Motor Neuron Discharge : this compound suppresses the activity of γ-motor neurons that innervate muscle spindles.

  • Reduced Muscle Spindle Sensitivity : This leads to a remarkable suppression of spontaneous afferent discharges from the muscle spindle.

  • Interruption of the Spasm Cycle : By dampening the sensitivity of muscle spindles, this compound interrupts the vicious cycle where muscle spasm leads to pain, which in turn exacerbates the spasm.

Quantitative Data Summary

ParameterDrug/CompoundPreparationValueReference
Spinal Reflex Depression This compoundIsolated hemisected spinal cord (rat)25-200 µM (Dose-dependent depression)
Calcium Channel Blockade This compoundGuinea-pig basilar artery smooth muscle> 1 µM (Inhibition of K+-induced contraction)
Pharmacokinetics (Human) This compound (100 mg single dose)Healthy volunteers (n=12)Tmax: 1.6 h
t1/2: 1.87 h
LLOQ: 0.01 ng/mL

LLOQ: Lower Limit of Quantification; Tmax: Time to peak plasma concentration; t1/2: Elimination half-life.

Key Experimental Protocols

Isolated Spinal Cord Preparation for Reflex Analysis

This protocol is used to assess the direct effects of compounds on spinal reflex pathways, independent of supraspinal influences.

  • Objective : To measure the effect of this compound on ventral root potentials in an isolated spinal cord preparation.

  • Methodology :

    • Preparation : The spinal cord is isolated from a young rat (e.g., 6-day-old) and hemisected.

    • Mounting : The hemisected cord is placed in a recording chamber and superfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.

    • Stimulation : A dorsal root is stimulated with a suction electrode to evoke a synaptic response.

    • Recording : The resulting ventral root potential is recorded using a suction electrode on the corresponding ventral root.

    • Drug Application : this compound is added to the superfusing aCSF at various concentrations (e.g., 25-400 µM).

    • Analysis : The amplitude and area of the evoked ventral root potential are measured before and after drug application to quantify the degree of reflex depression.

Microneurography for Muscle Spindle Activity

This technique allows for the direct recording of nerve impulses from single afferent fibers in humans, providing insight into the effects of a drug on sensory receptor activity.

  • Objective : To analyze the effect of this compound on afferent discharges from muscle spindles in human subjects.

  • Methodology :

    • Subject Preparation : Healthy human volunteers are positioned comfortably.

    • Electrode Insertion : A tungsten microelectrode is inserted percutaneously into a peripheral nerve (e.g., median or tibial nerve) to record from single nerve fibers.

    • Unit Identification : The electrode is manipulated until a single unit afferent discharge from a muscle spindle is isolated and identified based on its response to passive muscle stretch and contraction.

    • Baseline Recording : Spontaneous afferent discharge frequency and responses to controlled muscle stretch are recorded before drug administration.

    • Drug Administration : this compound is administered orally (e.g., 150-300 mg).

    • Post-Drug Recording : After a suitable interval, the spontaneous discharge and stretch-evoked responses of the same muscle spindle unit are recorded again.

    • Analysis : Changes in the frequency of spontaneous discharges and the dynamic/static responses to stretch are quantified to determine the drug's effect on muscle spindle sensitivity.

Signaling Pathways and Experimental Workflows

This compound's Proposed Mechanism of Action

The following diagram illustrates the primary and indirect mechanisms by which this compound exerts its muscle relaxant effects.

Caption: this compound's primary action is blocking Na+ and Ca2+ channels, reducing neurotransmitter release.

Workflow for Isolated Spinal Cord Assay

This diagram outlines the key steps in the experimental protocol for assessing drug effects on spinal reflexes.

Spinal_Cord_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Isolate Spinal Cord from Neonatal Rat p2 Hemisect the Cord p1->p2 p3 Mount in Chamber with aCSF p2->p3 e1 Stimulate Dorsal Root p3->e1 Start Protocol e2 Record Baseline Ventral Root Potential (VRP) e1->e2 e3 Apply this compound via Perfusion e2->e3 e4 Record VRP with Drug e3->e4 a1 Measure VRP Amplitude/Area e4->a1 a2 Compare Baseline vs. Drug a1->a2 a3 Determine % Inhibition a2->a3

Caption: Experimental workflow for evaluating this compound's effect on spinal cord reflexes.

Conclusion

This compound's interaction with the GABAergic system is predominantly indirect. Its primary therapeutic effect as a muscle relaxant stems from its ability to block voltage-gated sodium and calcium channels. This action presynaptically inhibits the release of excitatory neurotransmitters in the spinal cord, leading to a depression of spinal reflexes. Furthermore, this compound reduces the sensitivity of muscle spindles by suppressing the activity of the gamma-motor system. While it is reported to enhance GABAergic inhibition, this is likely a secondary consequence of the overall reduction in neuronal excitability within spinal circuits, rather than a direct modulation of GABA receptors. This multifaceted mechanism, which avoids direct sedative action on higher brain centers, contributes to its favorable clinical profile compared to other centrally acting muscle relaxants.

References

Eperisone's Engagement with Central Nervous System Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eperisone is a centrally acting muscle relaxant with a multifaceted pharmacological profile. Its therapeutic effects in conditions associated with muscle spasticity and pain are attributed to its interaction with several key targets within the central nervous system (CNS). This technical guide provides an in-depth overview of this compound's primary CNS targets, summarizing quantitative data, detailing experimental methodologies for target validation, and illustrating the associated signaling pathways. The primary mechanisms of action include the blockade of voltage-gated sodium and calcium channels, modulation of sigma receptors, and antagonism of P2X7 receptors. These interactions collectively lead to a reduction in neuronal excitability, inhibition of spinal reflexes, and a decrease in gamma-efferent firing, ultimately resulting in muscle relaxation and analgesia.

Introduction

This compound hydrochloride is an antispasmodic agent widely used for the treatment of muscle stiffness and spasticity in a variety of musculoskeletal and neurological conditions[1]. Unlike some other centrally acting muscle relaxants, this compound is noted for its favorable side-effect profile, particularly its low incidence of sedation[2]. This is attributed to its distinct mechanism of action, which involves a combination of central and peripheral effects[3][4]. Within the CNS, this compound's primary locus of action is the spinal cord and supraspinal structures, where it modulates neuronal excitability and reflex pathways[2]. This document serves as a comprehensive technical resource, consolidating the current understanding of this compound's molecular targets in the CNS.

Primary Central Nervous System Targets

This compound's therapeutic efficacy stems from its interaction with multiple molecular targets within the CNS. These interactions lead to a cascade of events that ultimately reduce muscle hypertonia and associated pain. The principal targets identified are voltage-gated ion channels, sigma receptors, and purinergic P2X7 receptors.

Voltage-Gated Ion Channels

This compound exerts a significant influence on neuronal excitability through the blockade of voltage-gated sodium (NaV) and calcium (CaV) channels. This action is a cornerstone of its muscle relaxant effect, as it dampens the transmission of nerve impulses that trigger muscle contractions.

  • Voltage-Gated Sodium Channels (NaV): this compound blocks NaV channels, which are critical for the initiation and propagation of action potentials in neurons. By inhibiting these channels, this compound reduces neuronal firing rates, thereby decreasing the release of excitatory neurotransmitters in the spinal cord.

  • Voltage-Gated Calcium Channels (CaV): The drug also demonstrates a marked inhibitory effect on voltage-gated calcium channels. This blockade is particularly relevant at presynaptic terminals, where calcium influx is essential for neurotransmitter release. By reducing calcium entry, this compound curtails the release of neurotransmitters that mediate spinal reflexes.

Sigma Receptors

In addition to its effects on ion channels, this compound's muscle relaxant properties may be modulated by its interaction with sigma receptors. These receptors are intracellular chaperones that can influence a variety of signaling pathways, including those involved in motor control.

P2X7 Receptors

Recent evidence has identified the purinergic P2X7 receptor as a novel target of this compound. P2X7 receptors are ligand-gated ion channels activated by extracellular ATP and are implicated in neuroinflammation and pain signaling. This compound acts as a potent and selective antagonist of the P2X7 receptor.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the interaction of this compound with its CNS targets.

TargetParameterValueSpeciesReference
Voltage-Gated Calcium Channels IC50 (for ICa inhibition)0.348 mMSnail (Achatina fulica)
Mean Dissociation Constant (Kd) for inactivated Ca2+ channels0.070 mMSnail (Achatina fulica)
Sigma Receptors IC50 (for (+)-[3H]3-PPP binding)0.43 nMRat (brain membrane)
P2X7 Receptors IC50 (Human)12.6 nmol/LHuman
IC50 (YO-PRO-1 uptake assay)15 nmol/LNot Specified

Experimental Protocols

This section outlines the general methodologies employed in the key experiments cited for elucidating this compound's CNS targets.

Electrophysiological Recording of Ion Channel Activity
  • Objective: To determine the effect of this compound on voltage-gated calcium currents (ICa).

  • Methodology:

    • Cell Preparation: Identified neurons from the snail Achatina fulica are isolated and prepared for electrophysiological recording.

    • Voltage-Clamp Technique: A two-microelectrode voltage-clamp technique is used to control the membrane potential of the neuron and record the resulting ion currents.

    • Experimental Conditions: The neuron is held at a specific holding potential (e.g., -50 mV).

    • Drug Application: this compound is applied to the bath solution at varying concentrations.

    • Data Acquisition and Analysis: The amplitude of the calcium current (ICa) is measured before and after the application of this compound. The concentration-response curve is then plotted to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the calcium current. The competitive nature of the binding can be assessed by performing these experiments at different extracellular calcium concentrations.

Radioligand Binding Assay for Sigma Receptors
  • Objective: To determine the binding affinity of this compound for sigma receptors.

  • Methodology:

    • Membrane Preparation: Brain tissue from rats is homogenized and centrifuged to isolate the membrane fraction containing the sigma receptors.

    • Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand specific for sigma receptors, such as (+)-[3H]3-PPP, in the presence of varying concentrations of this compound.

    • Separation of Bound and Free Ligand: The reaction mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.

    • Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.

    • Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value for this compound is determined from the competition binding curve. A general protocol for such assays can be found in the literature.

Fluorescence-Based Assay for P2X7 Receptor Antagonism
  • Objective: To assess the antagonistic activity of this compound on P2X7 receptors.

  • Methodology:

    • Cell Culture: Cells expressing the P2X7 receptor are cultured and plated.

    • Fluorescence Assay: A fluorescence-based assay is used to measure the influx of ions (e.g., calcium) or the uptake of fluorescent dyes (e.g., YO-PRO-1) upon activation of the P2X7 receptor by an agonist.

    • Drug Application: this compound is pre-incubated with the cells at various concentrations before the addition of the P2X7 receptor agonist.

    • Data Measurement: The change in fluorescence intensity is measured using a fluorescence plate reader.

    • Data Analysis: The inhibitory effect of this compound is calculated, and the IC50 value is determined from the concentration-response curve.

In Vivo Assessment of Muscle Relaxant Activity (Straub Tail Assay)
  • Objective: To evaluate the in vivo muscle relaxant effect of this compound.

  • Methodology:

    • Animal Model: The Straub tail phenomenon, a rigid, S-shaped erection of the tail, is induced in mice by the administration of morphine. This reaction is considered a model of muscle spasticity.

    • Drug Administration: this compound is administered intraperitoneally (i.p.) at different doses before the morphine injection.

    • Observation and Scoring: The presence and intensity of the Straub tail reaction are observed and scored at specific time points after morphine administration.

    • Data Analysis: The dose-dependent inhibition of the Straub tail reaction by this compound is determined. The reversal of this inhibition by antagonists (e.g., haloperidol for sigma receptors) can provide insights into the mechanism of action.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound's action in the CNS.

Eperisone_CNS_Mechanism cluster_neuron Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NaV Voltage-Gated Na+ Channel CaV Voltage-Gated Ca2+ Channel NaV->CaV Depolarization NeurotransmitterVesicle Neurotransmitter Vesicle CaV->NeurotransmitterVesicle Ca2+ influx triggers ActionPotential Action Potential ActionPotential->NaV Depolarization NeurotransmitterRelease Neurotransmitter Release NeurotransmitterVesicle->NeurotransmitterRelease Fusion PostsynapticReceptor Postsynaptic Receptor NeurotransmitterRelease->PostsynapticReceptor Binds to This compound This compound This compound->NaV Blocks This compound->CaV Blocks SpinalReflex Spinal Reflex (Mono- & Polysynaptic) This compound->SpinalReflex Inhibits PostsynapticReceptor->SpinalReflex Activates

Caption: this compound's blockade of voltage-gated Na+ and Ca2+ channels.

Eperisone_Sigma_P2X7 cluster_sigma Sigma Receptor Modulation cluster_p2x7 P2X7 Receptor Antagonism This compound This compound SigmaReceptor Sigma Receptor This compound->SigmaReceptor Modulates P2X7Receptor P2X7 Receptor This compound->P2X7Receptor Antagonizes MotorControl Modulation of Motor Control SigmaReceptor->MotorControl MuscleRelaxation Muscle Relaxation & Analgesia MotorControl->MuscleRelaxation Neuroinflammation Neuroinflammation & Pain Signaling P2X7Receptor->Neuroinflammation Neuroinflammation->MuscleRelaxation Inhibition of

Caption: this compound's interaction with Sigma and P2X7 receptors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Electrophysiology Electrophysiology (Voltage-Clamp) TargetIdentification Target Identification & Validation Electrophysiology->TargetIdentification Ion Channel Blockade BindingAssay Radioligand Binding Assay BindingAssay->TargetIdentification Receptor Affinity FluorescenceAssay Fluorescence Assay FluorescenceAssay->TargetIdentification Receptor Antagonism StraubTail Straub Tail Assay (Mouse) MechanismElucidation Mechanism of Action Elucidation StraubTail->MechanismElucidation Muscle Relaxant Effect TargetIdentification->MechanismElucidation

Caption: Experimental workflow for characterizing this compound's CNS targets.

Conclusion

This compound's efficacy as a centrally acting muscle relaxant is underpinned by its promiscuous yet targeted engagement with multiple key players in CNS signaling. Its ability to block voltage-gated sodium and calcium channels, modulate sigma receptors, and antagonize P2X7 receptors provides a multi-pronged approach to reducing neuronal hyperexcitability, inhibiting spinal reflexes, and alleviating pain. This technical guide has synthesized the current knowledge of these interactions, providing a valuable resource for researchers and drug development professionals. Further investigation into the precise molecular interactions and the downstream consequences of these engagements will continue to refine our understanding of this compound's therapeutic actions and may pave the way for the development of novel, more selective muscle relaxants.

References

Pharmacological Profile of Eperisone as an Antispasmodic Agent: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eperisone is a centrally acting muscle relaxant that exhibits a unique pharmacological profile, distinguishing it from other agents in its class. It effectively alleviates muscle spasticity and associated pain through a multi-faceted mechanism of action, primarily involving the blockade of voltage-gated sodium and calcium channels, suppression of spinal reflexes, and vasodilation. This comprehensive guide provides a detailed overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy, supported by quantitative data, experimental methodologies, and visual representations of key pathways.

Mechanism of Action

This compound exerts its antispasmodic effects through a combination of actions on the central nervous system and the peripheral vasculature.

Inhibition of Spinal Reflexes and Reduction of Muscle Spindle Sensitivity

This compound's primary mechanism involves the suppression of spinal reflexes. It inhibits both monosynaptic and polysynaptic reflex potentials in the spinal cord, which are crucial in maintaining muscle tone.[1] This is achieved by reducing the sensitivity of muscle spindles, the sensory receptors within muscles that detect changes in muscle length. This compound is thought to act on γ-motor neurons, leading to a decrease in their spontaneous discharge and consequently dampening the stretch reflex.[2]

Blockade of Voltage-Gated Ion Channels

This compound functions as a blocker of voltage-gated sodium and calcium channels.[1] This action contributes to the stabilization of neuronal membranes and a reduction in neuronal excitability. By blocking these channels, this compound inhibits the influx of ions that are necessary for the generation and propagation of action potentials, thereby reducing the transmission of signals that lead to muscle contraction.

Vasodilation and Improvement of Circulation

A notable feature of this compound is its vasodilatory effect on vascular smooth muscles.[3][4] This action is attributed to its calcium channel blocking properties in smooth muscle cells. The resulting increase in blood flow to skeletal muscles helps to alleviate ischemia, which can be a consequence of sustained muscle contraction and a contributor to pain. While the precise signaling cascade is not fully elucidated, it is hypothesized to involve the inhibition of calcium influx required for smooth muscle contraction.

Analgesic Action

In addition to its muscle relaxant properties, this compound exhibits an analgesic effect. This is likely a consequence of its ability to interrupt the pain-spasm-pain cycle. By reducing muscle spasm and improving blood flow, this compound helps to alleviate the pain associated with musculoskeletal conditions.

Pharmacodynamics

The pharmacodynamic effects of this compound are characterized by the relaxation of skeletal muscles without a significant reduction in muscle power, making it beneficial for rehabilitation. It also demonstrates a low incidence of sedation compared to other centrally acting muscle relaxants.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and elimination.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers
ParameterValueReference
Time to Peak Plasma Concentration (Tmax) 1.6 hours
Biological Half-life (t1/2) 1.87 hours
Lower Limit of Quantification (in plasma) 0.02 ng/mL

Quantitative Data from In Vitro and In Vivo Studies

Table 2: In Vitro Activity of this compound
TargetAssaySpecies/TissueValueReference
Voltage-Gated Calcium Channels Voltage ClampSnail (Achatina fulica) NeuroneIC50 = 0.348 mM
Sigma Receptors (+)-[3H]3-PPP BindingRat Brain MembraneIC50 = 0.43 nM

Clinical Efficacy

This compound has demonstrated efficacy in the treatment of various musculoskeletal conditions associated with muscle spasm, particularly low back pain and cervical spondylosis.

Low Back Pain

Multiple clinical trials have evaluated the efficacy of this compound in patients with acute low back pain.

StudyDesignTreatmentNKey OutcomesReference
Mehta et al.Randomized, Double-Blind, Placebo-ControlledThis compound 150 mg/day for 14 days112 (this compound), 113 (Placebo)Finger-to-Floor Distance (FFD): Significant improvement from baseline with this compound (150.66 to 41.75) vs. placebo (138.51 to 101.60) (P<0.001).Good-Excellent Response: 79.46% with this compound vs. 38.05% with placebo.
Cabitza & RandelliRandomized, Double-BlindThis compound 300 mg/day vs. Thiocolchicoside 16 mg/day for 12 days80 per groupSpontaneous Pain (VAS): Significant reduction in both groups.Hand-to-Floor Distance: -31.8% with this compound vs. -21.9% with thiocolchicoside.Lasegue's Maneuver: Articular excursion increased to 82.43° with this compound vs. 80.19° with thiocolchicoside.
Cervical Spondylosis

This compound has also been shown to be effective in relieving the symptoms of cervical spondylosis.

StudyDesignTreatmentNKey OutcomesReference
Bose K.Randomized, Double-Blind, Placebo-ControlledThis compound 150 mg/day for 6 weeks75 (this compound), 82 (Placebo)Pain in Nuchal Region: Statistically significant improvement with this compound at week 6.Clear benefit in back pain, pain in arms and shoulders, and stiffness.

Experimental Protocols

Quantification of this compound in Human Plasma by HPLC-ESI-MS/MS

To determine the concentration of this compound in human plasma for pharmacokinetic studies.

  • Sample Preparation:

    • To 1 mL of human plasma, add an internal standard (e.g., tolperisone).

    • Alkalinize the plasma sample with a saturated sodium bicarbonate solution.

    • Extract the drug and internal standard using a suitable organic solvent (e.g., a mixture of diethyl ether and cyclohexane).

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., methanol).

    • Flow Rate: Optimized for separation.

    • Injection Volume: Typically 10-20 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and the internal standard. For this compound, the transition m/z 260 -> 98 is commonly used.

    • Data Analysis: Quantify this compound concentration by comparing the peak area ratio of this compound to the internal standard against a calibration curve.

Assessment of Muscle Relaxant Activity in an In Vivo Model (Intercollicular Decerebrated Rat Rigidity Model)

To evaluate the muscle relaxant activity of this compound in an animal model of muscle spasticity.

  • Animal Model:

    • Use adult rats (e.g., Wistar).

    • Perform intercollicular decerebration under anesthesia to induce sustained muscle rigidity.

  • Experimental Procedure:

    • Mount the animal in a stereotaxic frame.

    • Attach electrodes to the triceps surae muscle to record electromyographic (EMG) activity, which reflects muscle tone.

    • Induce a continuous passive movement of the hindlimb to maintain a stable level of rigidity.

    • Administer this compound (e.g., intravenously or percutaneously) or a vehicle control.

    • Record EMG activity continuously before and after drug administration.

  • Data Analysis:

    • Quantify the EMG signal (e.g., by integrating the area under the curve) to measure changes in muscle tone over time.

    • Compare the reduction in muscle tone between the this compound-treated and control groups to determine the muscle relaxant effect.

Clinical Trial Protocol for this compound in Acute Low Back Pain

To evaluate the efficacy and safety of this compound in patients with acute low back pain associated with muscle spasm.

  • Study Design: A randomized, double-blind, placebo-controlled, multi-center trial.

  • Patient Population: Adult patients (typically 18-60 years old) with a confirmed diagnosis of acute musculoskeletal spasm with low back pain.

  • Intervention:

    • Treatment Group: Oral this compound hydrochloride (e.g., 50 mg three times daily) for a specified duration (e.g., 14 days).

    • Control Group: Matching placebo administered on the same schedule.

  • Efficacy Assessments:

    • Primary Endpoint: Change from baseline in the Finger-to-Floor Distance (FFD).

    • Secondary Endpoints:

      • Spontaneous pain assessed using a Visual Analog Scale (VAS).

      • Pain on movement and pressure.

      • Lasegue's sign.

      • Tenderness of paravertebral muscles.

      • Need for rescue medication.

      • Global assessment of response to therapy by both the physician and the patient.

  • Safety Assessments: Monitoring and recording of all adverse events.

  • Statistical Analysis: Appropriate statistical tests to compare the changes in efficacy parameters between the this compound and placebo groups.

Signaling Pathways and Experimental Workflows

Caption: this compound's multifaceted mechanism of action on neuronal and muscular targets.

Eperisone_Vasodilation cluster_smooth_muscle Vascular Smooth Muscle Cell Ca_channel_sm Voltage-Gated Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel_sm->Ca_influx Contraction Vasoconstriction Ca_influx->Contraction Vasodilation Vasodilation & Improved Blood Flow This compound This compound This compound->Ca_channel_sm Blocks This compound->Vasodilation Leads to HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample (+ Internal Standard) Alkalinization Alkalinization Plasma_Sample->Alkalinization Extraction Liquid-Liquid Extraction Alkalinization->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC ESI Electrospray Ionization (Positive Mode) HPLC->ESI MSMS Tandem Mass Spectrometry (MRM) ESI->MSMS Data_Analysis Data Analysis (Quantification) MSMS->Data_Analysis

References

Eperisone's Impact on Intramuscular Blood Flow: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eperisone hydrochloride, a centrally acting skeletal muscle relaxant, has demonstrated a significant impact on intramuscular blood flow. This technical guide synthesizes the available scientific literature to provide an in-depth understanding of the mechanisms, experimental validation, and quantitative effects of this compound on muscle perfusion. The primary mechanism of action involves the relaxation of vascular smooth muscle through the antagonism of voltage-dependent calcium channels, leading to vasodilation and a subsequent increase in blood flow to skeletal muscles. This guide details the experimental protocols used to evaluate these effects, presents quantitative data from key clinical studies in structured tables, and provides visualizations of the underlying signaling pathways and experimental workflows to support further research and drug development in this area.

Introduction

This compound is an antispasmodic drug utilized for the treatment of conditions associated with muscle stiffness and spasticity.[1] Beyond its muscle relaxant properties, this compound exhibits a notable vasodilatory effect, which contributes to its therapeutic efficacy by improving circulation within skeletal muscles. An increase in intramuscular blood flow can alleviate pain associated with muscle ischemia and facilitate the removal of metabolic waste products, thereby aiding in muscle recovery and function. This guide provides a comprehensive technical overview of the current understanding of this compound's impact on intramuscular blood flow, with a focus on the underlying molecular mechanisms and the methodologies used to quantify this physiological response.

Mechanism of Action: Vasodilation of Intramuscular Vasculature

This compound's primary effect on intramuscular blood flow stems from its ability to induce vasodilation by acting on the vascular smooth muscle cells of blood vessels within the muscle tissue. This is achieved through a multifaceted mechanism of action.

2.1. Antagonism of Voltage-Dependent Calcium Channels

The principal mechanism underlying this compound-induced vasodilation is its function as a calcium channel antagonist. This compound blocks the influx of extracellular calcium (Ca2+) into vascular smooth muscle cells by inhibiting voltage-dependent calcium channels. This reduction in intracellular calcium concentration prevents the activation of calmodulin and myosin light chain kinase, which are essential for the phosphorylation of myosin and subsequent muscle contraction. The resulting relaxation of the vascular smooth muscle leads to an increase in the diameter of the blood vessels and, consequently, an enhancement of blood flow.

2.2. Sympatho-suppressive Action

In addition to its direct action on vascular smooth muscle, this compound has been observed to have a sympatho-suppressive effect in resting skeletal muscles. This action may contribute to the drug-induced increase in blood flow by modulating the autonomic nervous system's control over vascular tone.

Signaling Pathway for this compound-Induced Vasodilation

This compound's vasodilatory signaling cascade.

Experimental Protocols for Assessing Intramuscular Blood Flow

Several methodologies can be employed to quantify the impact of this compound on intramuscular blood flow. The following sections detail the protocols for key experimental techniques cited in the literature.

3.1. Near-Infrared Spectroscopy (NIRS)

NIRS is a non-invasive optical technique used to monitor regional tissue oxygenation, which serves as a proxy for blood flow.

  • Objective: To measure changes in oxygenated and deoxygenated hemoglobin in paraspinal muscles following this compound administration.

  • Instrumentation: A near-infrared spectroscopy device.

  • Procedure:

    • Patient Population: Patients with chronic low back pain.

    • Treatment Groups:

      • This compound hydrochloride (e.g., 150 mg/day for 4 weeks).

      • Control group (e.g., physical therapy only).

      • Comparative therapy group (e.g., McKenzie therapy).

    • NIRS Probe Placement: Probes are placed over the paraspinal muscles at specific vertebral levels.

    • Experimental Task: Intramuscular oxygenation is measured during standardized lumbar extension and flexion exercises.

    • Data Acquisition: Continuous measurement of oxygenated hemoglobin (Oxy-Hb) and deoxygenated hemoglobin (Deoxy-Hb) is recorded before, during, and after the exercises.

    • Outcome Measures: The primary outcomes are the relative changes in Oxy-Hb and Deoxy-Hb concentrations between the treatment and control groups.

Experimental Workflow for NIRS Assessment

NIRS_Workflow Start Patient Recruitment (Chronic Low Back Pain) Randomization Randomization Start->Randomization Group_this compound This compound Group (e.g., 150mg/day, 4 weeks) Randomization->Group_this compound Group_Control Control Group (e.g., Physical Therapy) Randomization->Group_Control Group_Comparative Comparative Group (e.g., McKenzie Therapy) Randomization->Group_Comparative NIRS_Measurement NIRS Measurement Session Group_this compound->NIRS_Measurement Group_Control->NIRS_Measurement Group_Comparative->NIRS_Measurement Exercise_Protocol Standardized Lumbar Extension & Flexion NIRS_Measurement->Exercise_Protocol Data_Acquisition Continuous Recording of Oxy-Hb and Deoxy-Hb Exercise_Protocol->Data_Acquisition Data_Analysis Data Analysis: Comparison of Relative Changes Data_Acquisition->Data_Analysis Results Results Interpretation Data_Analysis->Results

Workflow for NIRS-based assessment of this compound's effect.

Quantitative Data on Intramuscular Blood Flow

The following tables summarize the quantitative findings from a key randomized controlled trial investigating the effects of this compound on paraspinal muscle oxygenation.

Table 1: Patient Demographics and Baseline Characteristics

CharacteristicThis compound Group (n=24)Control Group (n=25)McKenzie Therapy Group (n=25)
Age (years, mean ± SD)45.2 ± 10.146.8 ± 11.544.9 ± 9.8
Duration of LBP (months, mean ± SD)> 6> 6> 6
VAS Score (baseline, mean ± SD)65.4 ± 15.266.3 ± 14.867.1 ± 16.0

Data adapted from Sakai Y, et al. Spine (Phila Pa 1976). 2008 Mar 15;33(6):581-7.

Table 2: Relative Changes in Paraspinal Muscle Oxygenation After 4 Weeks of Treatment

ParameterThis compound GroupControl GroupMcKenzie Therapy Groupp-value
Relative Change in Oxygenated Hemoglobin (Oxy-Hb) during Lumbar Extension Significantly HigherLowerLower< 0.05 (this compound vs. others)
Relative Change in Deoxygenated Hemoglobin (Deoxy-Hb) during Lumbar Flexion Significant DifferenceNo Significant ChangeNo Significant Change< 0.05 (this compound vs. Control)

Data interpreted from the abstract of Sakai Y, et al. Spine (Phila Pa 1976). 2008 Mar 15;33(6):581-7.Note: Specific numerical values for changes in hemoglobin concentration were not available in the abstract.

Discussion and Future Directions

The available evidence strongly suggests that this compound enhances intramuscular blood flow, primarily through its vasodilatory action mediated by calcium channel antagonism. The study by Sakai et al. provides clinical evidence for improved muscle oxygenation in patients with chronic low back pain, which is a direct physiological consequence of increased blood flow.

For future research, it is imperative to conduct more studies that provide direct quantitative measurements of intramuscular blood flow using techniques such as laser Doppler flowmetry, plethysmography, or arterial spin labeling MRI. Such studies would allow for a more precise quantification of the hemodynamic effects of this compound and a better understanding of its dose-response relationship. Furthermore, elucidating the detailed downstream signaling pathways activated by this compound in vascular smooth muscle cells will provide a more complete picture of its mechanism of action and may reveal novel therapeutic targets.

Conclusion

This compound hydrochloride effectively increases intramuscular blood flow through the relaxation of vascular smooth muscle, a mechanism primarily driven by the blockade of voltage-dependent calcium channels. This vasodilatory effect has been demonstrated to improve muscle oxygenation in clinical settings, suggesting a significant therapeutic benefit for conditions associated with muscle ischemia and pain. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working to further understand and leverage the hemodynamic properties of this compound.

References

Methodological & Application

Application Notes and Protocols for Eperisone Solutions in Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Eperisone hydrochloride solutions for various experimental applications, including in vitro cell-based assays and in vivo studies. The information is compiled to ensure reproducibility and accuracy in research settings.

Physicochemical Properties of this compound Hydrochloride

This compound hydrochloride is a centrally acting muscle relaxant.[1] Understanding its solubility and stability is critical for the preparation of viable solutions for experimental use.

This compound hydrochloride exhibits varying solubility in different solvents. This data is crucial for selecting the appropriate vehicle for stock and working solutions.

SolventSolubilityReference
Water (Distilled) Freely Soluble[2]
Methanol Freely Soluble[2]
Ethanol Freely Soluble[2]
Dimethyl Sulfoxide (DMSO) 59 mg/mL (199.42 mM)[1]
0.1 N Hydrochloric Acid (HCl) Soluble
Chloroform Soluble
6.8 pH Phosphate Buffer Slightly Soluble
7.2 pH Phosphate Buffer Insoluble
0.1 N Sodium Hydroxide (NaOH) Slightly Soluble

This compound hydrochloride solutions are susceptible to degradation under certain conditions. Proper storage is essential to maintain the integrity of the compound.

ConditionStability ProfileRecommendations
Aqueous Solution (Acidic) Stable at pH 0.5-5.6. Labile in 0.5M HCl at 70°C.Prepare fresh acidic solutions. For short-term storage, keep at 2-8°C.
Aqueous Solution (Alkaline) Labile in 1M NaOH at 70°C.Avoid preparing or storing this compound in alkaline solutions.
Stock Solution in Organic Solvent Stable for up to 6 months at -80°C and 1 month at -20°C.Aliquot stock solutions to prevent repeated freeze-thaw cycles. Store in sealed, moisture-free containers.
Light and Moisture Protect from light and moisture.Store in amber vials or light-blocking containers in a desiccated environment.

Experimental Protocols

The following protocols provide step-by-step instructions for preparing this compound hydrochloride solutions for common experimental setups.

High-concentration stock solutions are essential for accurate and reproducible dilutions for various assays.

Protocol 2.1.1: Preparation of 100 mM this compound Hydrochloride Stock Solution in DMSO

  • Materials:

    • This compound hydrochloride (MW: 295.85 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Accurately weigh 29.58 mg of this compound hydrochloride powder.

    • Transfer the powder to a sterile vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Vortex or sonicate gently until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.

Protocol 2.1.2: Preparation of 10 mg/mL (approximately 33.8 mM) this compound Hydrochloride Stock Solution in Water

  • Materials:

    • This compound hydrochloride

    • Sterile, distilled, or deionized water

    • Sterile, amber vials

  • Procedure:

    • Accurately weigh 10 mg of this compound hydrochloride powder.

    • Transfer the powder to a sterile vial.

    • Add 1 mL of sterile water to the vial.

    • Vortex until the powder is fully dissolved.

    • Sterile-filter the solution using a 0.22 µm syringe filter if it is to be used in cell culture.

    • Store at 2-8°C for short-term use (up to one week) or aliquot and freeze at -20°C for longer-term storage.

Working solutions are prepared by diluting the stock solution in the appropriate cell culture medium.

Protocol 2.2.1: Preparation of this compound for Cell Viability/Cytotoxicity Assays

  • Cell Lines: Human lung fibroblasts (LL29, HFL-1, IMR-90)

  • Concentration Range: 0 - 200 µM

  • Incubation Time: 18 - 72 hours

  • Procedure:

    • Thaw a frozen aliquot of this compound hydrochloride stock solution (e.g., 100 mM in DMSO).

    • Calculate the volume of stock solution needed for the desired final concentration. For example, to prepare 1 mL of 200 µM working solution from a 100 mM stock, you would need 2 µL of the stock solution.

    • Serially dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all treatments and does not exceed a level toxic to the cells (typically <0.5%).

    • Add the prepared working solutions to the cells and incubate for the desired duration.

    • Include a vehicle control (medium with the same final concentration of the solvent) in your experimental design.

For animal studies, this compound is often administered orally as a suspension.

Protocol 2.3.1: Preparation of an Oral Suspension of this compound Hydrochloride

  • Vehicle: Carboxymethyl cellulose sodium (CMC-Na) solution

  • Concentration: ≥ 5 mg/mL

  • Procedure:

    • Prepare a sterile solution of CMC-Na in water (e.g., 0.5% w/v).

    • Accurately weigh the required amount of this compound hydrochloride.

    • Add the this compound hydrochloride powder to the CMC-Na solution to achieve a final concentration of at least 5 mg/mL.

    • Mix thoroughly to create a homogeneous suspension. This can be achieved by vortexing or using a magnetic stirrer.

    • Prepare the suspension fresh before each administration to ensure uniformity and stability.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use in cell culture.

Eperisone_Mechanism_of_Action This compound This compound SpinalCord Spinal Cord (γ-motor neurons) This compound->SpinalCord VascularSmoothMuscle Vascular Smooth Muscle This compound->VascularSmoothMuscle SensoryNerve Sensory Nerve Terminals This compound->SensoryNerve ImmuneCells Immune Cells (e.g., Microglia) This compound->ImmuneCells Reflexes Inhibition of Mono- & Polysynaptic Reflexes SpinalCord->Reflexes CaChannels Blockade of Voltage-gated Ca²⁺ Channels VascularSmoothMuscle->CaChannels NaChannels Blockade of Voltage-gated Na⁺ Channels SensoryNerve->NaChannels P2X7 Antagonism of P2X7 Receptors ImmuneCells->P2X7 MuscleRelaxation Skeletal Muscle Relaxation Reflexes->MuscleRelaxation Vasodilation Vasodilation & Increased Blood Flow Vasodilation->MuscleRelaxation CaChannels->Vasodilation PainRelief Analgesic Effect NaChannels->PainRelief P2X7->PainRelief

Caption: Mechanism of Action of this compound.

Eperisone_Cell_Culture_Workflow PrepStock Prepare this compound HCl Stock Solution (e.g., 100 mM in DMSO) StoreStock Store Aliquots at -20°C or -80°C PrepStock->StoreStock DiluteWorking Prepare Working Solutions by Diluting Stock in Cell Culture Medium StoreStock->DiluteWorking CellSeeding Seed Cells in Multi-well Plates TreatCells Treat Cells with Working Solutions (include vehicle control) CellSeeding->TreatCells DiluteWorking->TreatCells Incubate Incubate for Desired Time (e.g., 24, 48, 72h) TreatCells->Incubate Assay Perform Cellular Assay (e.g., MTT, Cell Counting) Incubate->Assay Analysis Data Analysis Assay->Analysis

Caption: Experimental Workflow for In Vitro Studies.

References

Troubleshooting & Optimization

Avoiding potential for Eperisone accumulation in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the potential for eperisone accumulation in long-term experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the likelihood of this compound accumulation during long-term administration?

A1: Based on its pharmacokinetic profile, the potential for this compound accumulation is considered low.[1][2][3] this compound is characterized by rapid absorption and elimination from the body.[1][3] Studies in healthy volunteers have shown that it has a short biological half-life, typically ranging from 1.6 to 1.8 hours. Repeated dosing has not been found to alter this half-life, suggesting a minimal risk of drug accumulation.

Q2: What are the primary metabolic pathways for this compound?

A2: this compound undergoes extensive first-pass metabolism, primarily in the liver and intestines. The metabolism is mediated by cytochrome P450 (CYP) enzymes. Several isoforms are involved, with studies indicating the roles of CYP1A, CYP2J2, and CYP3A4 in its biotransformation. This extensive metabolism contributes to its rapid clearance.

Q3: What factors could potentially lead to this compound accumulation?

A3: While unlikely in subjects with normal organ function, certain conditions could theoretically increase the risk of accumulation. These include significant hepatic impairment, as the liver is the primary site of metabolism. Co-administration of potent inhibitors of the primary metabolizing CYP enzymes (CYP2J2 and CYP3A4) could also slow down this compound's clearance, potentially leading to higher plasma concentrations.

Q4: How can I monitor for potential this compound accumulation in my long-term study?

A4: Regular therapeutic drug monitoring is the most direct way to assess for accumulation. This involves collecting plasma samples at trough concentrations (right before the next dose) at several points during the long-term study. A significant upward trend in trough concentrations over time could indicate accumulation.

Q5: Are there any known drug-drug interactions that might increase this compound levels?

A5: While specific drug-drug interaction studies focusing on accumulation are not extensively documented in the provided search results, co-administration with drugs that are strong inhibitors of CYP3A4 (e.g., ketoconazole, ritonavir) or CYP2J2 could theoretically increase this compound exposure. It is advisable to review the metabolic pathways of any co-administered drugs.

Troubleshooting Guides

Issue: High inter-individual variability in this compound plasma concentrations.

  • Potential Cause 1: Genetic Polymorphisms: Genetic variations in CYP enzymes can lead to differences in metabolic rates between individuals.

    • Troubleshooting Step: If significant variability is observed, consider genotyping subjects for relevant CYP polymorphisms (e.g., CYP2J2, CYP3A4) to identify potential poor, intermediate, extensive, or ultra-rapid metabolizers.

  • Potential Cause 2: Concomitant Medications: Undisclosed or un-recalled use of other medications by study subjects could inhibit or induce this compound's metabolizing enzymes.

    • Troubleshooting Step: Thoroughly screen and document all concomitant medications, including over-the-counter drugs and supplements.

  • Potential Cause 3: Food Effects: The timing of food intake relative to drug administration can affect absorption.

    • Troubleshooting Step: Standardize food intake and the timing of drug administration for all subjects in the study protocol.

Issue: Unexpectedly high trough concentrations of this compound in a subset of animals/subjects.

  • Potential Cause 1: Hepatic Impairment: Liver dysfunction can significantly reduce the metabolic clearance of this compound.

    • Troubleshooting Step: Perform baseline and periodic liver function tests (e.g., ALT, AST, bilirubin) to monitor hepatic health throughout the study. Exclude subjects with pre-existing liver disease.

  • Potential Cause 2: Renal Impairment: Although metabolism is the primary route of elimination, severe renal impairment could potentially affect the excretion of this compound metabolites, which might indirectly influence parent drug pharmacokinetics.

    • Troubleshooting Step: Assess renal function (e.g., serum creatinine, eGFR) at baseline and periodically during the study.

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters of this compound from studies in healthy human volunteers.

Pharmacokinetic ParameterReported ValueReference
Time to Peak Plasma Concentration (Tmax) 1.6 - 1.9 hours
Elimination Half-Life (t1/2) 1.6 - 1.8 hours
Within-Subject CV for AUCt 33.17%
Within-Subject CV for Cmax 50.21%

Experimental Protocols

In Vivo Multiple-Dose Pharmacokinetic Study in Rats

This protocol is designed to assess the accumulation potential of this compound in a rodent model.

  • Animal Model: Male Sprague-Dawley rats (n=6 per group), 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least 7 days with free access to food and water.

  • Dosing:

    • Administer this compound orally (e.g., via gavage) at the desired dose level and frequency (e.g., once or twice daily) for a period of 14-28 days.

    • Include a vehicle control group.

  • Blood Sampling:

    • On Day 1 and the final day of dosing, collect sparse blood samples (e.g., 100-200 µL) from the tail vein at pre-dose, and at 0.5, 1, 2, 4, 6, and 8 hours post-dose.

    • Collect trough blood samples (pre-dose) on several days throughout the study (e.g., Days 7, 14, 21, and 28) to assess for accumulation.

  • Sample Processing:

    • Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).

    • Centrifuge at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify this compound concentrations in plasma using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for Day 1 and the final day.

    • Compare the trough concentrations over the duration of the study. A statistically significant increase in trough concentrations may suggest accumulation.

In Vitro Hepatocyte Metabolism Assay

This assay helps to determine the metabolic stability of this compound in a controlled in vitro system.

  • Test System: Cryopreserved or fresh primary human hepatocytes.

  • Hepatocyte Plating:

    • Thaw and plate hepatocytes in collagen-coated multi-well plates according to the supplier's protocol.

    • Allow cells to attach and form a monolayer (typically 24-48 hours).

  • Incubation:

    • Prepare a solution of this compound in incubation medium at a final concentration relevant to therapeutic levels (e.g., 1 µM).

    • Remove the culture medium from the hepatocytes and add the this compound-containing medium.

    • Incubate at 37°C with 5% CO2.

  • Sampling:

    • Collect aliquots of the incubation medium at multiple time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Sample Processing:

    • Stop the metabolic reaction in the collected samples by adding a quenching solution (e.g., ice-cold acetonitrile).

    • Centrifuge to pellet cell debris.

  • Bioanalysis:

    • Analyze the supernatant for the concentration of remaining this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of remaining this compound versus time.

    • Determine the in vitro half-life (t1/2) from the slope of the linear regression. A short half-life indicates rapid metabolism.

Visualizations

This compound's Proposed Mechanism of Action

This compound is a centrally acting muscle relaxant. Its mechanism of action involves the inhibition of both mono- and polysynaptic spinal reflexes. This is achieved through the blockade of voltage-gated sodium and calcium channels in the presynaptic terminals of primary afferent fibers, which reduces neurotransmitter release. Additionally, this compound has vasodilatory effects by acting as a calcium channel antagonist in vascular smooth muscle.

Eperisone_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal (Primary Afferent) cluster_postsynaptic Postsynaptic Neuron (Motor Neuron) Na_Channel Voltage-gated Na+ Channel Ca_Channel Voltage-gated Ca2+ Channel Na_Channel->Ca_Channel Depolarization opens Neurotransmitter Neurotransmitter Release Ca_Channel->Neurotransmitter Triggers Motor_Neuron Motor Neuron Muscle_Contraction Muscle Contraction Motor_Neuron->Muscle_Contraction Initiates This compound This compound This compound->Na_Channel Blocks This compound->Ca_Channel Blocks Action_Potential Action Potential Action_Potential->Na_Channel Activates Neurotransmitter->Motor_Neuron Excites

Caption: this compound's inhibitory action on spinal reflexes.

Experimental Workflow for In Vivo Accumulation Study

A logical workflow is crucial for the successful execution of an in vivo study to assess drug accumulation.

In_Vivo_Accumulation_Workflow start Study Start acclimatization Animal Acclimatization (7 days) start->acclimatization dosing Repeated Dosing (e.g., 14-28 days) acclimatization->dosing sampling_pk PK Blood Sampling (Day 1 & Final Day) dosing->sampling_pk sampling_trough Trough Blood Sampling (Weekly) dosing->sampling_trough analysis LC-MS/MS Analysis sampling_pk->analysis sampling_trough->analysis data_analysis Pharmacokinetic & Accumulation Analysis analysis->data_analysis end Study End data_analysis->end

Caption: Workflow for an in vivo this compound accumulation study.

References

Technical Support Center: Monitoring for Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring rare adverse reactions like Stevens-Johnson syndrome (SJS) and its more severe form, toxic epidermal necrolysis (TEN).

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the research and development process regarding SJS/TEN.

FAQs for Preclinical Research

???+ question "What are the primary mechanisms involved in SJS/TEN pathogenesis?"

???+ question "Which in vitro models are available to assess the risk of a new compound inducing SJS/TEN?"

???+ question "Are there animal models that can predict SJS/TEN?"

FAQs for Clinical Development

???+ question "How should we monitor for SJS/TEN in clinical trials?"

???+ question "What is the significance of identifying a genetic biomarker like an HLA allele associated with SJS/TEN for our investigational drug?"

???+ question "How do we interpret a potential SJS/TEN safety signal from post-marketing surveillance data?"

Section 2: Quantitative Data Summary

This section provides a summary of key quantitative data related to SJS/TEN in tabular format for easy reference.

Table 1: Incidence of SJS/TEN for Selected High-Risk Drugs

Drug ClassDrugIncidence of SJS/TEN (per 10,000 new users)
AntiepilepticsPhenytoin3.56
Lamotrigine2.82
Carbamazepine0.32
Anti-goutAllopurinol1.10
Tyrosine-kinase inhibitorSunitinib13.57 (based on a single case)
SulfonamidesSulfasalazine0.72
NSAIDsEtoricoxib0.05
Etodolac0.02
AntibioticsCefuroxime0.02

Data sourced from a population-based nested case-control study.[1]

Table 2: Predictive Value of HLA-B*15:02 for Carbamazepine-Induced SJS/TEN

PopulationSensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)
Han Chinese98.3%97%7.7%100%
Thai88.1%88.1%1.92%99.96%
General Asian80-97%99%1-5%High

Data compiled from multiple studies.[2][3][4]

Table 3: Performance of In Vitro Assays for Identifying Culprit Drugs in SJS/TEN Patients

In Vitro AssaySensitivitySpecificity
Lymphocyte Transformation Test (LTT)27% (CI: 8-55%)High
Granzyme B ELISpot33% (CI: 12-62%)High
Granulysin Expression (in CD3+CD4+ cells)53% (CI: 27-79%)High
IFN-γ Production55% (CI: 23-83%)High
Combined (Granulysin, Granzyme B, IFN-γ)80% (CI: 52-96%)95% (CI: 80-99%)

Data from a study involving 15 SJS/TEN patients.

Section 3: Experimental Protocols and Troubleshooting

This section provides a detailed methodology for a key in vitro assay and a troubleshooting guide for common issues.

Detailed Methodology: Granulysin/IFN-γ Dual-Color ELISpot Assay

This assay aims to quantify the number of drug-specific T-cells that release granulysin and IFN-γ.

Materials:

  • ELISpot plate (PVDF membrane)

  • Capture antibodies (anti-human IFN-γ and anti-human Granzyme B can be used as a proxy for cytotoxic potential)

  • Detection antibodies (biotinylated anti-human IFN-γ and anti-human Granzyme B)

  • Streptavidin-enzyme conjugate (e.g., Streptavidin-AP)

  • Substrate (e.g., BCIP/NBT)

  • PBMCs isolated from patient and healthy control blood

  • Culture medium (e.g., RPMI 1640 with 10% FBS)

  • Test drug at various non-cytotoxic concentrations

  • Positive control (e.g., phytohemagglutinin - PHA)

  • Negative control (medium alone)

  • Wash buffers (PBS, PBS-Tween20)

Protocol:

  • Plate Coating:

    • Pre-wet the ELISpot plate with 35% ethanol for 1 minute, then wash 5 times with sterile water.

    • Coat the wells with a mixture of anti-IFN-γ and anti-Granzyme B capture antibodies overnight at 4°C.

  • Cell Plating and Stimulation:

    • Wash the plate to remove unbound capture antibodies and block with culture medium for 1 hour.

    • Prepare a suspension of PBMCs at a concentration of 2.5 x 10^6 cells/mL.

    • Add the test drug at pre-determined concentrations, positive control, or negative control to the appropriate wells.

    • Add 100 µL of the PBMC suspension to each well (250,000 cells/well).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Detection:

    • Wash the plate to remove cells.

    • Add the biotinylated detection antibody cocktail and incubate for 2 hours at room temperature.

    • Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.

  • Spot Development and Analysis:

    • Wash the plate and add the substrate. Monitor for the development of spots (5-30 minutes).

    • Stop the reaction by washing with tap water.

    • Allow the plate to dry completely before counting the spots using an ELISpot reader.

Troubleshooting Guide for In Vitro Assays (LTT & ELISpot)
IssuePossible Cause(s)Recommended Solution(s)
High Background Signal - Cell death releasing cytokines/DNA- Contamination- Improper washing- Non-specific antibody binding- Use fresh, viable PBMCs.- Maintain sterile technique.- Ensure thorough and gentle washing steps.- Use appropriate blocking buffers.
Low or No Response to Positive Control - Suboptimal cell viability- Inactive positive control reagent- Incorrect cell density- Check cell viability before starting the assay.- Use a fresh, validated batch of positive control.- Optimize cell seeding density.
High Variability Between Replicate Wells - Uneven cell distribution- Pipetting errors- "Edge effect" in the plate- Gently resuspend cells before each pipetting step.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with medium to maintain humidity.
False Negative Results with Test Drug - Incorrect drug concentration (too low or cytotoxic)- Timing of the test (T-cell response may wane over time)- Exhausted T-cell phenotype in SJS/TEN patients- Perform a dose-response curve to determine the optimal non-toxic concentration.- Test patients within a specific timeframe after the reaction (e.g., 5-8 weeks for some reactions).- Consider using co-stimulation or alternative assays measuring different endpoints.
False Positive Results with Test Drug - Drug is mitogenic (non-specifically stimulates lymphocytes)- Contamination of the drug solution- Test the drug on PBMCs from multiple healthy, non-allergic donors.- Ensure the drug solution is sterile and free of endotoxins.

Section 4: Visualizations

This section provides diagrams to illustrate key concepts in SJS/TEN monitoring and research.

Signaling Pathways in SJS/TEN Pathogenesis

SJS_Pathogenesis cluster_APC Antigen Presenting Cell cluster_TCell Cytotoxic T-Cell (CD8+) cluster_Keratinocyte Keratinocyte (Epidermal Cell) APC APC (e.g., Dendritic Cell) HLA HLA Molecule TCR T-Cell Receptor (TCR) HLA->TCR Presents to CTL Activated CTL TCR->CTL Activates Granulysin Granulysin CTL->Granulysin Perforin_GranzymeB Perforin / Granzyme B CTL->Perforin_GranzymeB FasL FasL CTL->FasL Keratinocyte Keratinocyte Apoptosis Apoptosis (Cell Death) Keratinocyte->Apoptosis Undergoes Drug Drug / Metabolite Drug->HLA Binds to Granulysin->Keratinocyte Perforin_GranzymeB->Keratinocyte Fas Fas Receptor FasL->Fas Fas->Keratinocyte SJS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Receive Patient/ Healthy Donor Blood isolate Isolate PBMCs start->isolate viability Assess Cell Viability isolate->viability setup Set up Assay Plates (LTT, ELISpot, etc.) viability->setup stimulate Stimulate Cells with Drug (and Controls) setup->stimulate incubate Incubate (18-72h) stimulate->incubate readout Perform Assay Readout (e.g., ELISpot reader, Proliferation counter) incubate->readout calculate Calculate Stimulation Index / Spot Forming Units readout->calculate interpret Interpret Results calculate->interpret end Final Report interpret->end Troubleshooting_Logic start Unexpected Result? high_bg High Background? start->high_bg no_pos No Positive Control Response? start->no_pos no_drug No Drug Response? start->no_drug high_bg->no_pos No check_wash Review Washing Technique Check for Contamination high_bg->check_wash Yes no_pos->no_drug No check_pos_reagent Validate Positive Control no_pos->check_pos_reagent Yes check_drug_conc Test Drug Concentration Range no_drug->check_drug_conc Yes end Optimize Protocol no_drug->end No check_cells_bg Assess Cell Viability check_wash->check_cells_bg check_cells_bg->end check_cells_pos Check Cell Viability & Density check_pos_reagent->check_cells_pos check_cells_pos->end check_timing Review Timing of Sample Collection check_drug_conc->check_timing check_timing->end

References

Validation & Comparative

Eperisone's Analgesic Efficacy: A Comparative Review of Controlled Trial Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Eperisone hydrochloride, a centrally acting muscle relaxant, has been the subject of numerous controlled clinical trials to validate its analgesic effects in conditions characterized by muscle spasm and pain, primarily low back pain (LBP). This guide provides a comparative analysis of this compound against placebo and other commonly used muscle relaxants, supported by quantitative data from these trials. Detailed experimental protocols are provided to aid in the critical evaluation and replication of these findings.

Comparative Efficacy of this compound in Low Back Pain

This compound has demonstrated significant analgesic and muscle relaxant effects compared to placebo and comparable efficacy to other active treatments, often with a more favorable safety profile. The following tables summarize the key quantitative outcomes from randomized controlled trials.

Table 1: this compound vs. Placebo in Acute Musculoskeletal Spasm with Low Back Pain
Outcome MeasureThis compound (150 mg/day)Placebop-valueCitation
Change in Finger-to-Floor Distance (FFD) at Day 14 (mm) 150.66 to 41.75138.51 to 101.60<0.001[1][2]
Patients Requiring Rescue Medication 35.71% (40/112)73.45% (83/113)-[1]
Physician's Global Assessment (Good to Excellent) 79.46% (89/112)38.05% (43/113)-[1]
Table 2: this compound vs. Thiocolchicoside in Acute Low Back Pain
Outcome MeasureThis compound (300 mg/day)Thiocolchicoside (16 mg/day)p-valueCitation
Reduction in Spontaneous Pain (VAS) at Day 12 Significant reduction from baselineSignificant reduction from baselineNS[3]
Change in Hand-to-Floor Distance at Day 12 (cm) -6.45-4.35NS
Patients Free from Pain on Movement at Day 12 20.3%13.8%NS
Incidence of Adverse Events 5%21.25%-

NS: Not Significant

Table 3: this compound vs. Tizanidine in Chronic Low Back Pain
Outcome MeasureThis compound + TramadolTizanidine + Tramadolp-valueCitation
Reduction in VAS at Rest and with Effort Statistically significantStatistically significantNS
Incidence of Somnolence 16.6%43.3%<0.05

Both groups received tramadol 100 mg/day.

Table 4: this compound vs. Diazepam in Acute Muscle Contracture
Outcome MeasureThis compound (150 mg/day)This compound (300 mg/day)Diazepam (15 mg/day)Citation
Efficacy Comparable to DiazepamSuperior to Diazepam in reducing muscle contracture and improving working capacity-
Adverse Effects (Drowsiness) Significantly lower than DiazepamSignificantly lower than Diazepam-

Experimental Protocols

The following sections detail the methodologies employed in the key clinical trials cited in this guide.

This compound vs. Placebo for Acute Low Back Pain
  • Study Design: A prospective, randomized, double-blind, placebo-controlled, multicentric trial.

  • Participant Population: 240 patients aged 18-60 years with acute musculoskeletal spasm associated with low back pain due to conditions such as spondylosis deformans, prolapsed intervertebral disc, or muscle sprain.

  • Intervention: Patients were randomized to receive either this compound hydrochloride (50 mg three times daily, totaling 150 mg/day) or a matching placebo for 14 days.

  • Efficacy Assessments:

    • Primary: Change in finger-to-floor distance (FFD).

    • Secondary: Lumbar pain, Lasegue's sign, tenderness of vertebral muscles, need for rescue medication, and global response to therapy as rated by both patient and physician.

  • Statistical Analysis: Parametric data were analyzed using t-test and ANOVA, while non-parametric data were analyzed using the Mann-Whitney U test and Kruskal-Wallis test. Proportions were compared using the Chi-square or Fischer's exact test.

This compound vs. Thiocolchicoside for Acute Low Back Pain
  • Study Design: A randomized, double-blind, double-dummy study.

  • Participant Population: 160 patients with acute low back pain and muscle spasticity without major spinal diseases identified by radiography.

  • Intervention: Patients were randomly assigned to receive either oral this compound (100 mg three times daily) or oral thiocolchicoside (8 mg twice daily) for 12 consecutive days.

  • Efficacy Assessments:

    • Analgesic Activity: Spontaneous pain measured by a Visual Analog Scale (VAS) and pain on movement and pressure assessed on a 4-digit scale.

    • Muscle Relaxant Activity: "Hand-to-floor" distance and Lasegue's maneuver.

    • Assessments were conducted at baseline and on days 3, 7, and 12.

Mechanism of Action and Signaling Pathways

This compound exerts its effects through a multi-faceted mechanism of action, primarily as a centrally acting muscle relaxant with vasodilatory properties.

  • Inhibition of Spinal Reflexes: this compound suppresses both mono- and polysynaptic reflexes in the spinal cord, which is a key mechanism for reducing muscle spasticity. It is thought to inhibit the gamma-efferent firing in the spinal cord, thereby decreasing muscle tone.

  • Vasodilation: The drug induces vasodilation, improving blood circulation in the muscles. This action is beneficial as muscle contracture can lead to ischemia and subsequent pain.

  • Calcium Channel Blockade: this compound acts as a calcium channel antagonist, which contributes to its muscle relaxant and vasodilatory effects.

  • Analgesic Action: The muscle relaxant and vasodilatory effects of this compound work in concert to alleviate the vicious cycle of muscle spasm and pain.

A recently proposed mechanism also suggests that this compound is a potent antagonist of the P2X7 receptor, which may contribute to its analgesic effects in neuropathic pain.

Below are diagrams illustrating the proposed signaling pathway for this compound's analgesic and muscle relaxant effects and a typical experimental workflow for a clinical trial.

Eperisone_Mechanism_of_Action cluster_CNS Central Nervous System (Spinal Cord) cluster_Periphery Periphery (Muscle & Vasculature) cluster_Outcome Therapeutic Effects This compound This compound GammaEfferent γ-Efferent Firing This compound->GammaEfferent Inhibits CaChannel Voltage-gated Ca2+ Channels This compound->CaChannel Blocks SpinalReflex Mono- and Polysynaptic Reflexes MuscleSpasm Decreased Muscle Spasm SpinalReflex->MuscleSpasm GammaEfferent->SpinalReflex Reduces Vasculature Vascular Smooth Muscle SkeletalMuscle Skeletal Muscle Vasculature->SkeletalMuscle Increases Blood Flow (Vasodilation) PainRelief Analgesia SkeletalMuscle->PainRelief Alleviates Ischemia CaChannel->Vasculature Relaxation MuscleSpasm->PainRelief Breaks Pain-Spasm Cycle

Caption: Proposed mechanism of action for this compound.

Clinical_Trial_Workflow PatientScreening Patient Screening (LBP with Muscle Spasm) InformedConsent Informed Consent PatientScreening->InformedConsent Baseline Baseline Assessment (VAS, FFD, etc.) InformedConsent->Baseline Randomization Randomization Baseline->Randomization GroupA Treatment Group A (e.g., this compound) Randomization->GroupA GroupB Treatment Group B (e.g., Placebo/Comparator) Randomization->GroupB TreatmentPeriod Treatment Period (e.g., 14 Days) GroupA->TreatmentPeriod GroupB->TreatmentPeriod FollowUp Follow-up Assessments (Day 3, 7, 14) TreatmentPeriod->FollowUp DataAnalysis Data Analysis FollowUp->DataAnalysis Efficacy Efficacy Evaluation DataAnalysis->Efficacy Safety Safety Evaluation DataAnalysis->Safety

Caption: A typical experimental workflow for a randomized controlled trial.

References

A Comparative Analysis of Eperisone and Diazepam for the Reduction of Muscle Contracture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscle contracture, a state of sustained muscle shortening, presents a significant clinical challenge in various neurological and musculoskeletal conditions. Pharmacological intervention remains a cornerstone of management, with centrally acting muscle relaxants playing a pivotal role. This guide provides a detailed comparison of two such agents, Eperisone and Diazepam, focusing on their mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data.

Mechanism of Action

The therapeutic effects of this compound and Diazepam in muscle relaxation stem from distinct molecular pathways.

This compound: This agent exhibits a multi-faceted mechanism of action. It acts centrally by inhibiting mono- and multi-synaptic reflexes in the spinal cord, which reduces the overall excitability of motor neurons.[1][2] Additionally, this compound possesses vasodilatory properties, improving blood circulation within contracted muscles, and acts as a calcium channel antagonist.[1][3] This blockade of voltage-dependent calcium influx in smooth muscle cells contributes to its muscle relaxant effects.[3]

Diazepam: As a member of the benzodiazepine class, Diazepam's primary mechanism involves enhancing the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. By binding to a specific site on the receptor, Diazepam increases the frequency of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This action occurs in the brain and spinal cord, resulting in muscle relaxation.

Signaling Pathway Diagrams

Eperisone_Mechanism cluster_spinal_cord Spinal Cord cluster_muscle Skeletal & Vascular Smooth Muscle Motor_Neuron Motor Neuron Spinal_Reflexes Mono- & Multisynaptic Reflexes Spinal_Reflexes->Motor_Neuron Excitatory Input Muscle_Cell Muscle Cell Muscle_Relaxation Muscle Relaxation Muscle_Cell->Muscle_Relaxation Ca_Channel Voltage-gated Ca2+ Channel Ca_Channel->Muscle_Cell Ca2+ Influx Vasodilation Vasodilation Vasodilation->Muscle_Relaxation Contributes to This compound This compound This compound->Spinal_Reflexes Inhibits This compound->Ca_Channel Blocks This compound->Vasodilation Promotes

Diazepam_Mechanism cluster_cns Central Nervous System Neuron Neuron Muscle_Relaxation Muscle_Relaxation Neuron->Muscle_Relaxation Reduced Excitability GABA_A_Receptor GABA-A Receptor Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Chloride_Channel->Neuron Cl- Influx (Hyperpolarization) Diazepam Diazepam Diazepam->GABA_A_Receptor Binds to allosteric site GABA GABA GABA->GABA_A_Receptor Binds to agonist site

Comparative Efficacy: Clinical Data

A randomized, double-blind clinical trial by Rusinyol et al. (2009) provides key comparative data on the efficacy of this compound and Diazepam in patients with acute spinal muscle contracture.

Outcome MeasureThis compound (150 mg/day)This compound (300 mg/day)Diazepam (15 mg/day)Key Findings
Muscle Contracture Comparable to DiazepamSuperior to Diazepam at day 3 (p < 0.01)BaselineThis compound at a higher dose shows a faster onset in reducing muscle contracture.
Pain Reduction (at rest and on palpation) Comparable to DiazepamSuperior to Diazepam at day 7 (p < 0.01)Comparable to this compound 150 mg/dayBoth drugs are effective in pain reduction, with a dose-dependent effect for this compound.
Impaired Working Capacity Comparable to DiazepamSuperior to Diazepam at day 3 and 7 (p < 0.01)BaselineThis compound demonstrates a significant advantage in improving functional capacity.
"Hand-to-Floor" Distance Comparable to DiazepamSuperior to Diazepam at day 7 (p < 0.01)Comparable to this compound 150 mg/dayA higher dose of this compound leads to greater improvement in spinal flexibility.

Additionally, a network meta-analysis of studies on spasticity of various etiologies found that this compound, Diazepam, and Baclofen were all significantly more effective than placebo in reducing spasticity as measured by the Modified Ashworth Scale.

Experimental Protocols

Study Design from Rusinyol et al. (2009): A Comparative Trial

  • Objective: To compare the efficacy and tolerability of two different daily dosages of this compound (150 mg/day and 300 mg/day) with diazepam (15 mg/day) in the treatment of acute spinal muscle contracture.

  • Design: A randomized, double-blind, parallel-group clinical trial.

  • Participants: 90 patients with acute low back pain and muscle contracture of mild to severe intensity, with symptoms present for less than 48 hours.

  • Intervention:

    • Group 1: this compound 50 mg, three times daily (150 mg/day).

    • Group 2: this compound 100 mg, three times daily (300 mg/day).

    • Group 3: Diazepam 5 mg, three times daily (15 mg/day).

    • Duration of treatment: 7 days.

  • Outcome Measures:

    • Primary:

      • Pain at rest and on palpation (assessed using a semi-quantitative scale).

      • Degree of muscular contracture (assessed using a semi-quantitative scale).

      • Impairment of working capacity (assessed using a semi-quantitative scale).

    • Secondary:

      • "Hand-to-floor" distance (a measure of lumbar flexion).

      • Degree of lumbar tract flexion.

      • Monitoring of adverse effects.

  • Statistical Analysis: Intergroup comparisons were performed to evaluate differences in efficacy and tolerability.

Experimental_Workflow Patient_Recruitment Patient Recruitment (n=90) Acute Low Back Pain & Muscle Contracture Randomization Randomization (Double-blind) Patient_Recruitment->Randomization Group_A This compound 150 mg/day Randomization->Group_A Group_B This compound 300 mg/day Randomization->Group_B Group_C Diazepam 15 mg/day Randomization->Group_C Treatment_Period 7-Day Treatment Period Group_A->Treatment_Period Group_B->Treatment_Period Group_C->Treatment_Period Outcome_Assessment Outcome Assessment (Day 3 & Day 7) - Pain Scores - Muscle Contracture - Working Capacity - 'Hand-to-Floor' Distance - Adverse Events Treatment_Period->Outcome_Assessment Data_Analysis Statistical Analysis (Intergroup Comparison) Outcome_Assessment->Data_Analysis

Side Effect Profile and Tolerability

A significant differentiating factor between this compound and Diazepam is their side effect profile, particularly concerning central nervous system (CNS) effects.

Adverse EffectThis compoundDiazepamKey Findings
Drowsiness/Somnolence Significantly lower incidence compared to Diazepam. In the Rusinyol et al. study, somnolence was reported in 17% of the 150 mg this compound group and 23% in the 300 mg group, compared to 77% in the Diazepam group.High incidence.This compound is associated with a much lower risk of sedation, which is a major advantage for patients needing to maintain normal daily activities.
Dizziness/Vertigo Reported, but less frequent than with Diazepam.A known side effect.
Gastrointestinal Issues (e.g., nausea, abdominal pain) Can occur.Can occur.Both drugs have a potential for gastrointestinal side effects.
Weakness/Fatigue Reported.A common side effect.

Pharmacokinetic Properties

ParameterThis compoundDiazepam
Absorption Rapidly absorbed after oral administration.Rapidly and completely absorbed (>90%) after oral administration.
Time to Peak Plasma Concentration (Tmax) Approximately 1.6 - 1.9 hours.1 - 1.5 hours.
Elimination Half-life Short, around 1.6 - 1.8 hours.Prolonged, approximately 48 hours for the parent drug and up to 100 hours for its active metabolite, N-desmethyldiazepam.
Metabolism Undergoes extensive first-pass metabolism.Metabolized in the liver by CYP3A4 and CYP2C19 to active metabolites.

Conclusion

Both this compound and Diazepam are effective in reducing muscle contracture. However, they present distinct profiles that make them suitable for different clinical scenarios.

  • Diazepam is a well-established muscle relaxant with potent efficacy, but its use is often limited by significant CNS side effects, most notably drowsiness. Its long half-life can also lead to accumulation with repeated dosing.

  • This compound offers comparable, and in some aspects, superior efficacy to Diazepam, particularly at higher doses, with a significantly more favorable side effect profile. The lower incidence of sedation makes it a preferable option for patients who need to remain alert and active. Its unique mechanism, which includes vasodilation, may offer additional benefits in conditions where muscle ischemia contributes to pain.

For drug development professionals, the multi-target mechanism of this compound and its favorable safety profile suggest that exploring compounds with similar mechanisms could lead to the development of novel muscle relaxants with improved therapeutic windows. Future research could focus on further elucidating the specific contributions of each of this compound's mechanisms to its overall clinical effect.

References

Comparative Analysis of Eperisone and Other Muscle Relaxants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth evaluation of the efficacy, safety, and mechanisms of action of Eperisone in comparison to Tolperisone, Tizanidine, Baclofen, and Cyclobenzaprine, supported by clinical data and experimental protocols.

This guide provides a comprehensive comparison of the centrally acting muscle relaxant this compound with other commonly used agents in its class. The following sections detail their relative efficacy and safety profiles based on available clinical trial data, elucidate their distinct mechanisms of action through signaling pathway diagrams, and provide an overview of the experimental methodologies used in these comparative studies.

Efficacy and Safety: A Quantitative Comparison

The following tables summarize the quantitative data from head-to-head clinical trials, offering a comparative perspective on the efficacy and safety of this compound against other muscle relaxants.

Table 1: Efficacy of this compound vs. Baclofen in Spastic Palsy[1][2]
Efficacy ParameterThis compound (300 mg/day)Baclofen (60 mg/day)p-value
Improvement in Lower Limb Functionality (Pedersen's Scale) -9.1%-8.3%<0.01 (vs. baseline)
Improvement in Upper Limb Functionality (Pedersen's Scale) -7.8%-6.3%<0.01 (this compound vs. baseline); NS (Baclofen vs. baseline)
Improvement in Joint Range of Motion -32.5%-14.6%<0.01 (this compound vs. baseline); NS (Baclofen vs. baseline)
Reduction in 10-meter Walking Time -20.2%-24.0%<0.01 (vs. baseline)
Decrease in Hmax/Mmax Amplitude Ratio -30.0%-18.6%<0.01 (vs. baseline)
Table 2: Safety of this compound vs. Baclofen in Spastic Palsy[1][2]
Safety ParameterThis compound (300 mg/day)Baclofen (60 mg/day)
Number of Adverse Events 1827
Physician's Global Assessment ("Good") Higher for this compoundLower than this compound
Patient's Global Assessment ("Good") Higher for this compoundLower than this compound
Table 3: Efficacy of this compound vs. Tizanidine in Chronic Low Back Pain[3]
Efficacy Parameter (VAS Score Reduction)This compound + TramadolTizanidine + Tramadol
VAS at Rest (Baseline to Day 30) Statistically significant reductionStatistically significant reduction
VAS with Effort (Baseline to Day 30) Statistically significant reductionStatistically significant reduction
Table 4: Safety of this compound vs. Tizanidine in Chronic Low Back Pain
Safety ParameterThis compound + TramadolTizanidine + Tramadolp-value
Incidence of Somnolence 16.6%43.3%<0.05
Treatment Discontinuation due to Adverse Events 5 patients9 patientsNS

Mechanisms of Action: Signaling Pathways

The therapeutic effects of these muscle relaxants are mediated by their distinct interactions with various components of the central and peripheral nervous systems. The following diagrams illustrate their primary signaling pathways.

Eperisone_Mechanism cluster_SpinalCord Spinal Cord cluster_Vasculature Vascular Smooth Muscle This compound This compound VGSC Voltage-Gated Na+ Channels This compound->VGSC Inhibition VGCC Voltage-Gated Ca2+ Channels This compound->VGCC Inhibition GammaMotorNeuron γ-Motor Neuron This compound->GammaMotorNeuron Inhibition of spontaneous discharge VascularVGCC Voltage-Gated Ca2+ Channels This compound->VascularVGCC Antagonism MuscleSpindle Muscle Spindle GammaMotorNeuron->MuscleSpindle Reduced Sensitivity AlphaMotorNeuron α-Motor Neuron SpinalReflex Spinal Reflex Arc (Mono- & Polysynaptic) MuscleSpindle->SpinalReflex SpinalReflex->AlphaMotorNeuron Inhibition Vasodilation Vasodilation & Improved Blood Flow VascularVGCC->Vasodilation

Caption: this compound's multimodal mechanism of action.

Tolperisone_Mechanism cluster_CNS Central Nervous System (Brainstem & Spinal Cord) Tolperisone Tolperisone VGSC_CNS Voltage-Gated Na+ Channels Tolperisone->VGSC_CNS Blockade VGCC_CNS Voltage-Gated Ca2+ Channels Tolperisone->VGCC_CNS Blockade ReticularFormation Reticular Formation VGSC_CNS->ReticularFormation Membrane Stabilization VGCC_CNS->ReticularFormation Reduced Neurotransmitter Release SpinalReflexes Spinal Reflexes ReticularFormation->SpinalReflexes Inhibition

Caption: Tolperisone's central mechanism of action.

Tizanidine_Mechanism cluster_SpinalCord Spinal Cord Tizanidine Tizanidine Alpha2Receptor α2-Adrenergic Receptors Tizanidine->Alpha2Receptor Agonist PresynapticInhibition Presynaptic Inhibition of Motor Neurons Alpha2Receptor->PresynapticInhibition ExcitatoryAminoAcids Reduced Release of Excitatory Amino Acids (Glutamate, Aspartate) PresynapticInhibition->ExcitatoryAminoAcids PolysynapticPathways Inhibition of Polysynaptic Pathways ExcitatoryAminoAcids->PolysynapticPathways Baclofen_Mechanism cluster_Synapse Synapse in Spinal Cord Baclofen Baclofen GABAB_Receptor GABA-B Receptor Baclofen->GABAB_Receptor Agonist G_Protein G-Protein GABAB_Receptor->G_Protein Activation AdenylateCyclase Adenylate Cyclase G_Protein->AdenylateCyclase Inhibition K_Channel K+ Channel G_Protein->K_Channel Activation Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibition cAMP cAMP AdenylateCyclase->cAMP Reduced Production Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization ReducedExcitatoryNT Reduced Release of Excitatory Neurotransmitters Ca_Channel->ReducedExcitatoryNT Cyclobenzaprine_Mechanism cluster_CNS Central Nervous System (Brainstem) Cyclobenzaprine Cyclobenzaprine SerotoninReceptor 5-HT2A Receptor Cyclobenzaprine->SerotoninReceptor Antagonist DescendingSerotonergicPathways Descending Serotonergic Pathways SerotoninReceptor->DescendingSerotonergicPathways Inhibition AlphaGammaMotorNeurons α and γ Motor Neuron Activity DescendingSerotonergicPathways->AlphaGammaMotorNeurons Reduced Activity MuscleSpasmReduction Reduction of Tonic Somatic Motor Activity AlphaGammaMotorNeurons->MuscleSpasmReduction Experimental_Workflow Start Patient Recruitment (e.g., Low Back Pain, Spasticity) InclusionExclusion Inclusion/Exclusion Criteria Assessment Start->InclusionExclusion Randomization Randomization InclusionExclusion->Randomization GroupA Treatment Group A (e.g., this compound) Randomization->GroupA GroupB Treatment Group B (e.g., Comparator Drug) Randomization->GroupB TreatmentPeriod Treatment Period (Specified Duration and Dosage) GroupA->TreatmentPeriod GroupB->TreatmentPeriod FollowUp Follow-up Assessments (e.g., Day 7, 14, 30) TreatmentPeriod->FollowUp EfficacyEndpoints Efficacy Endpoint Measurement (e.g., VAS, Functional Scales) FollowUp->EfficacyEndpoints SafetyEndpoints Safety Endpoint Measurement (Adverse Event Reporting) FollowUp->SafetyEndpoints DataAnalysis Statistical Analysis EfficacyEndpoints->DataAnalysis SafetyEndpoints->DataAnalysis

Head-to-Head Comparison of Eperisone and Baclofen in Spasticity: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of skeletal muscle relaxants for the management of spasticity, both Eperisone and Baclofen have established roles. While Baclofen has long been a standard therapeutic option, this compound offers a distinct pharmacological profile. This guide provides a comprehensive head-to-head comparison of these two agents, presenting quantitative data from clinical trials, detailing their mechanisms of action through signaling pathway diagrams, and outlining typical experimental protocols for the evaluation of anti-spasticity drugs. This objective analysis is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of neurology and pharmacology.

Efficacy and Safety: A Quantitative Comparison

A key head-to-head, double-blind, randomized phase 3 clinical trial provides the most direct comparative data between this compound and Baclofen in the treatment of spastic palsy. The study enrolled patients with moderate to severe spasticity who received either this compound (300 mg/day) or Baclofen (60 mg/day) for six weeks.[1][2] The following tables summarize the key efficacy and safety findings from this pivotal study.

Table 1: Efficacy Outcomes of this compound vs. Baclofen in Spastic Palsy
Efficacy ParameterThis compound (300 mg/day)Baclofen (60 mg/day)p-value
Functional Analysis (Pedersen's Scale)
- Lower Limbs (% improvement)-9.1%-8.3%<0.01 (vs. baseline)
- Upper Limbs (% improvement)-7.8%-6.3%<0.01 (vs. baseline) for this compound; NS for Baclofen
Muscular Tone Significant reduction from week 2Significant reduction from week 2No significant difference between groups
Joint Range of Motion (% improvement) -32.5%-14.6%<0.01 (this compound vs. baseline); NS for Baclofen
10-Meter Walking Time (% reduction) -20.2%-24.0%<0.01 (both vs. baseline)
Electromyography (Hmax/Mmax ratio reduction) -30.0%-18.6%<0.01 (both vs. baseline)
Wartenberg Test Increased number of leg oscillationsIncreased velocity of leg fallingP<0.05 for this compound; P<0.01 for Baclofen
NS: Not Significant
Table 2: Safety and Tolerability Profile
Safety ParameterThis compound (n=40)Baclofen (n=40)
Number of Adverse Events 1827
Physician's Global Assessment ("Good") Higher than BaclofenLower than this compound
Patient's Global Assessment ("Good") Higher than BaclofenLower than this compound

A 2025 network meta-analysis of oral drugs for spasticity of various etiologies also found that both this compound and Baclofen were significantly more effective than placebo in reducing spasticity as measured by the Modified Ashworth Scale.[3]

Mechanisms of Action: Signaling Pathways

This compound and Baclofen exert their muscle relaxant effects through distinct molecular mechanisms.

This compound's Multi-Target Mechanism

This compound's mechanism of action is multifaceted, involving both central and peripheral effects.[4] It primarily acts by inhibiting mono- and polysynaptic reflexes in the spinal cord, which is thought to be mediated by the inhibition of gamma-efferent firing.[4] Additionally, this compound blocks voltage-gated sodium and calcium channels, reducing neuronal excitability. Its vasodilatory effect, resulting from calcium channel antagonism in vascular smooth muscles, improves blood circulation within the muscles.

Eperisone_Mechanism cluster_spinal_cord Spinal Cord cluster_neuron_vasculature Neuron & Vasculature Eperisone_Spinal This compound Gamma_Motor_Neuron γ-Motor Neuron Eperisone_Spinal->Gamma_Motor_Neuron Inhibits Firing Spinal_Reflex Mono- & Polysynaptic Reflexes Eperisone_Spinal->Spinal_Reflex Muscle_Spindle Muscle Spindle Sensitivity Gamma_Motor_Neuron->Muscle_Spindle Reduces Spasticity_Spinal Spasticity Muscle_Relaxation Muscle Relaxation Eperisone_Peripheral This compound VGSC Voltage-Gated Na+ Channels Eperisone_Peripheral->VGSC Blocks VGCC Voltage-Gated Ca2+ Channels Eperisone_Peripheral->VGCC Blocks Vascular_Smooth_Muscle Vascular Smooth Muscle Eperisone_Peripheral->Vascular_Smooth_Muscle Relaxes Neuronal_Excitability Neuronal Excitability VGSC->Neuronal_Excitability Reduces VGCC->Neuronal_Excitability Reduces Neuronal_Excitability->Muscle_Relaxation Contributes to Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation Leads to Blood_Flow Muscle Blood Flow Vasodilation->Blood_Flow Improves Blood_Flow->Muscle_Relaxation Contributes to

This compound's multi-target mechanism of action.
Baclofen's GABA-B Receptor Agonism

Baclofen is a selective agonist of the gamma-aminobutyric acid B (GABA-B) receptor. Its action is primarily within the central nervous system. Activation of GABA-B receptors, which are G-protein coupled receptors, leads to a cascade of intracellular events that ultimately result in neuronal inhibition and muscle relaxation.

Baclofen_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Baclofen_Pre Baclofen GABAB_R_Pre GABA-B Receptor Baclofen_Pre->GABAB_R_Pre Activates G_protein_Pre Gi/o Protein GABAB_R_Pre->G_protein_Pre Activates AC_Pre Adenylate Cyclase G_protein_Pre->AC_Pre Inhibits VGCC_Pre Voltage-Gated Ca2+ Channels G_protein_Pre->VGCC_Pre Inhibits cAMP_Pre cAMP AC_Pre->cAMP_Pre Reduces Ca_Influx_Pre Ca2+ Influx VGCC_Pre->Ca_Influx_Pre Reduces NT_Release Excitatory Neurotransmitter Release Ca_Influx_Pre->NT_Release Decreases Muscle_Relaxation Muscle Relaxation NT_Release->Muscle_Relaxation Contributes to Baclofen_Post Baclofen GABAB_R_Post GABA-B Receptor Baclofen_Post->GABAB_R_Post Activates G_protein_Post G-protein GABAB_R_Post->G_protein_Post Activates K_Channel K+ Channels G_protein_Post->K_Channel Opens K_Efflux K+ Efflux K_Channel->K_Efflux Increases Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Causes Neuronal_Excitability_Post Neuronal Excitability Hyperpolarization->Neuronal_Excitability_Post Reduces Neuronal_Excitability_Post->Muscle_Relaxation Contributes to

Baclofen's GABA-B receptor-mediated signaling pathway.

Experimental Protocols for Assessing Anti-Spasticity Drugs

The evaluation of drugs for spasticity typically follows a structured clinical trial workflow. The methodologies employed in the head-to-head trial of this compound and Baclofen serve as a practical example.

Typical Experimental Workflow

A generalized workflow for a clinical trial assessing anti-spasticity agents is outlined below.

Experimental_Workflow cluster_planning Phase 1: Trial Planning & Design cluster_execution Phase 2: Trial Execution cluster_assessment Phase 3: Data Collection & Assessment cluster_analysis Phase 4: Data Analysis & Reporting Protocol Protocol Development (Objectives, Endpoints) Ethics Ethics Committee & Regulatory Approval Protocol->Ethics Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Randomization Randomization (e.g., Double-blind) Consent->Randomization Treatment Treatment Administration (e.g., this compound vs. Baclofen) Randomization->Treatment FollowUp Follow-up Visits (e.g., Weeks 2, 4, 6) Treatment->FollowUp Efficacy Efficacy Assessments - Modified Ashworth Scale - Pedersen's Scale - 10-Meter Walk Time - Joint Range of Motion - Electromyography FollowUp->Efficacy Safety Safety Assessments - Adverse Event Reporting - Vital Signs - Laboratory Tests FollowUp->Safety Global Global Assessments - Physician & Patient Global  Impression of Change FollowUp->Global Analysis Statistical Analysis (e.g., t-test, ANOVA) Efficacy->Analysis Safety->Analysis Global->Analysis Reporting Clinical Study Report & Publication Analysis->Reporting

Generalized experimental workflow for an anti-spasticity clinical trial.
Key Methodologies from the Bresolin et al. (2009) Trial

  • Study Design: A double-blind, randomized, head-to-head phase 3 trial.

  • Participants: Patients over 18 years of age with moderate to severe spastic palsy.

  • Intervention: Oral this compound (300 mg/day) or oral Baclofen (60 mg/day) for a duration of 6 weeks.

  • Efficacy Evaluations:

    • Functional Analysis: Pedersen's scale to assess functional disability.

    • Muscular Tone: Assessed clinically.

    • Joint Range of Motion: Measured to evaluate changes in passive movement.

    • 10-Meter Walking Time: A measure of functional mobility.

    • Physiological and Pathological Reflexes: Standard neurological examination of reflexes.

    • Electromyography: The Hmax/Mmax amplitude ratio was used to objectively measure spinal excitability.

    • Wartenberg Test: To assess pendular reflexes of the lower limb.

  • Global Assessment: Both physicians and patients provided a global assessment of treatment efficacy.

  • Safety Evaluation: Monitoring and recording of all adverse events throughout the study.

Conclusion

This comparative guide demonstrates that both this compound and Baclofen are effective in treating spasticity, though they operate through distinct mechanisms of action. The head-to-head clinical trial data suggests that while both drugs improve lower limb functionality and reduce muscle tone, this compound may offer additional benefits in improving upper limb function and joint range of motion. Furthermore, the safety profile from this study indicates a lower incidence of adverse events with this compound compared to Baclofen.

For researchers and drug development professionals, this information provides a solid foundation for further investigation. The detailed signaling pathways offer potential targets for the development of novel anti-spasticity agents with improved efficacy and safety profiles. The outlined experimental protocols can serve as a template for designing robust clinical trials to evaluate new therapeutic candidates. Future research could focus on long-term comparative studies and exploring the efficacy of these agents in different patient populations with varying etiologies of spasticity.

References

Validating the Vasodilatory Action of Eperisone In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo vasodilatory action of Eperisone, a centrally acting skeletal muscle relaxant, with other commonly used muscle relaxants, Tizanidine and Baclofen. The information presented is supported by experimental data from animal models to assist in preclinical research and drug development.

Executive Summary

This compound hydrochloride demonstrates vasodilatory effects primarily through the blockade of voltage-gated calcium channels in vascular smooth muscles.[1] This action is complemented by a sympatho-suppressive effect, which contributes to the relaxation of blood vessels and an increase in blood flow.[2][3] In comparison, other centrally acting muscle relaxants such as Tizanidine and Baclofen exhibit different hemodynamic profiles. Tizanidine, an α2-adrenergic agonist, is associated with hypotensive effects, while Baclofen's impact on blood pressure is more complex and can be dose- and administration-route-dependent, with some studies reporting hypertensive effects, particularly with central administration.[4][5]

Comparative Analysis of Vasodilatory Effects

DrugMechanism of Action (Vasodilation)Animal ModelRoute of AdministrationDosageKey Hemodynamic Effects
This compound Calcium channel blockade in vascular smooth muscle; Sympatho-suppressive actionGuinea Pig, Dog--Relaxation of vascular smooth muscle
Tizanidine Central α2-adrenergic agonismRatIntrathecalUp to 250 µgNo significant change in blood pressure
DogIntrathecal125-500 µg/hHypotension
Baclofen GABA-B receptor agonism (central effects)Rat (anesthetized)Intravenous< 5 x 10⁻⁸ molTransient decrease in blood pressure and heart rate
Rat (anesthetized)Intravenous> 5 x 10⁻⁷ molMarked and prolonged increase in blood pressure and heart rate
Rat (conscious)Intraperitoneal1.25-10 mg/kgDose-dependent increases in blood pressure and heart rate
Rat (conscious, SHR & WKY)Intracerebroventricular1.0 µg/kgIncrease in mean arterial pressure

SHR: Spontaneously Hypertensive Rats, WKY: Wistar-Kyoto Rats

Signaling Pathways and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.

eperisone_vasodilation_pathway cluster_this compound This compound Action cluster_smooth_muscle Vascular Smooth Muscle Cell This compound This compound ca_channel Voltage-Gated Calcium Channel This compound->ca_channel Blocks ca_influx Ca²⁺ Influx ca_channel->ca_influx Allows contraction Muscle Contraction ca_influx->contraction Leads to ca_influx->contraction relaxation Vasodilation contraction->relaxation Inhibition of

This compound's Mechanism of Vasodilation

experimental_workflow cluster_animal_prep Animal Preparation cluster_measurement Hemodynamic Measurement cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Wistar Rat) anesthesia Anesthetize Animal (e.g., Urethane) animal_model->anesthesia cannulation Cannulate Artery (e.g., Carotid or Femoral Artery) anesthesia->cannulation transducer Connect to Pressure Transducer cannulation->transducer data_acquisition Record Baseline Blood Pressure & Heart Rate transducer->data_acquisition drug_admin Administer Test Drug (this compound, Tizanidine, or Baclofen) data_acquisition->drug_admin record_changes Continuously Record Hemodynamic Changes drug_admin->record_changes calculate_map Calculate Mean Arterial Pressure (MAP) record_changes->calculate_map compare_groups Compare Hemodynamic Changes Between Drug Groups calculate_map->compare_groups

In Vivo Blood Pressure Measurement Workflow

Experimental Protocols

In Vivo Blood Pressure Measurement in Anesthetized Rats

This protocol outlines a standard method for assessing the in vivo effects of vasoactive compounds on arterial blood pressure in rats.

1. Animal Preparation:

  • Animal Model: Adult male Wistar rats (250-300g) are commonly used.
  • Anesthesia: Anesthesia is induced and maintained with an appropriate agent, such as urethane (1.2 g/kg, intraperitoneally). The level of anesthesia should be monitored regularly.
  • Tracheostomy: A tracheostomy may be performed to ensure a clear airway, although it is not always necessary for blood pressure measurements alone.
  • Cannulation: The right or left carotid artery is carefully dissected and cannulated with a polyethylene catheter filled with heparinized saline. This catheter is connected to a pressure transducer. The femoral artery can also be used for cannulation.

2. Hemodynamic Measurements:

  • Instrumentation: The arterial catheter is connected to a pressure transducer, which is linked to a data acquisition system for continuous recording of blood pressure.
  • Parameters Measured: Systolic, diastolic, and mean arterial pressure (MAP) are recorded. Heart rate (HR) is typically derived from the blood pressure waveform.
  • Stabilization: A stabilization period of at least 20-30 minutes is allowed after the surgical procedures before any baseline measurements are taken.

3. Drug Administration:

  • A jugular or femoral vein is cannulated for the intravenous administration of the test compounds (this compound, Tizanidine, Baclofen) or vehicle control.
  • Drugs are administered at various doses to establish a dose-response relationship.

4. Data Analysis:

  • Changes in MAP and HR from baseline are calculated for each dose of the test drug.
  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of the different drugs and doses.

In Vivo Vasodilation Assessment using Flow-Mediated Dilation (FMD)

This non-invasive technique can be adapted for animal models to assess endothelium-dependent vasodilation.

1. Animal Preparation:

  • Animal Model: Mice or rats can be used.
  • Anesthesia: The animal is anesthetized as described above.
  • Positioning: The animal is placed on a heating pad to maintain body temperature, and the limb to be studied (e.g., hindlimb for femoral artery) is immobilized.

2. FMD Procedure:

  • Baseline Imaging: A high-frequency ultrasound probe is used to obtain a clear image of the artery of interest (e.g., femoral artery). Baseline vessel diameter and blood flow velocity are recorded.
  • Ischemia Induction: A cuff is placed around the limb distal to the ultrasound probe and inflated to a pressure sufficient to occlude arterial inflow for a set period (e.g., 5 minutes).
  • Reactive Hyperemia: The cuff is then rapidly deflated, leading to a sudden increase in blood flow (reactive hyperemia).
  • Post-Occlusion Imaging: The ultrasound probe continuously records the changes in arterial diameter and blood flow velocity for several minutes following cuff deflation.

3. Data Analysis:

  • The maximum percentage increase in arterial diameter from baseline during reactive hyperemia is calculated as the FMD.
  • This method can be used to assess the effects of systemically administered drugs on endothelial function and vasodilation.

Conclusion

The available in vivo evidence indicates that this compound possesses vasodilatory properties, primarily mediated by calcium channel blockade. This differentiates it from other centrally acting muscle relaxants like Tizanidine, which induces hypotension through its α2-adrenergic agonism, and Baclofen, which has more variable and often pressor effects on the cardiovascular system. Further direct comparative studies are warranted to fully elucidate the relative potencies and therapeutic implications of the vasodilatory actions of these agents. The experimental protocols outlined in this guide provide a framework for conducting such in vivo comparative assessments.

References

Eperisone Demonstrates Favorable Efficacy and Tolerability in Musculoskeletal Spasms

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of clinical data indicates that eperisone, a centrally acting muscle relaxant, presents a compelling profile of efficacy and safety for the management of musculoskeletal spasms, particularly in conditions like acute and chronic low back pain. When compared to other muscle relaxants such as thiocolchicoside, tizanidine, and baclofen, this compound consistently shows comparable therapeutic benefits with a potentially superior tolerability profile, most notably a lower incidence of sedation.

This compound's clinical utility is rooted in its multifaceted mechanism of action that distinguishes it from other agents in its class. It not only suppresses spinal reflexes to alleviate muscle stiffness but also possesses vasodilatory effects, which improve blood circulation in the affected muscles.[1][2] This dual action is believed to contribute to its efficacy in breaking the vicious cycle of muscle spasm, ischemia, and pain.

Comparative Clinical Efficacy

Clinical trials have repeatedly demonstrated this compound's non-inferiority and, in some aspects, superiority to other commonly prescribed muscle relaxants.

This compound vs. Thiocolchicoside

In the context of acute low back pain, studies have shown that this compound is as effective as thiocolchicoside in reducing pain and improving functionality. One double-blind, randomized study involving 160 patients found that both this compound (100 mg three times daily) and thiocolchicoside (8 mg twice daily) for 12 days resulted in significant reductions in spontaneous pain, as measured by the Visual Analog Scale (VAS), and improvements in muscle relaxation, assessed by the "hand-to-floor" distance and Lasegue's maneuver.[3][4] However, the study highlighted a statistically significant better tolerability profile for this compound, with a lower incidence of gastrointestinal side effects.[3] Another prospective, randomized controlled trial with 113 patients also concluded that this compound (100 mg) had equivalent efficacy to thiocolchicoside (8 mg) in treating low back pain with muscle spasm, but with better tolerability.

This compound vs. Tizanidine

When compared with tizanidine for chronic low back pain, this compound has demonstrated similar efficacy in pain reduction. A randomized trial involving 60 patients treated for 30 days with either this compound or tizanidine, both in combination with tramadol, showed a statistically significant reduction in VAS scores for pain at rest and with effort in both groups, with no significant difference in efficacy between the two. Notably, the incidence of somnolence was significantly lower in the this compound group (16.6%) compared to the tizanidine group (43.3%), suggesting a better side-effect profile for this compound that could enhance patient adherence to therapy. Another study comparing this compound (50 mg three times daily) and tizanidine (2 mg thrice daily) for 14 days in 50 patients with low back pain and muscle spasm also found comparable efficacy in improving pain and disability, as measured by the Roland Morris questionnaire.

This compound vs. Baclofen

In the treatment of spastic palsy, a double-blind, randomized trial with 80 patients over 6 weeks compared this compound (300 mg/day) with baclofen (60 mg/day). Both drugs significantly improved the functionality of the lower limbs. However, only this compound demonstrated a significant improvement in the functionality of the upper limbs and a more notable improvement in the joint range of motion. While both were well-tolerated, this compound was judged as "good" by a higher number of both physicians and patients.

Data Summary

Comparison Indication Key Efficacy Outcomes Key Tolerability Findings References
This compound vs. ThiocolchicosideAcute Low Back PainComparable reduction in VAS scores and improvement in "hand-to-floor" distance.This compound showed a significantly lower incidence of gastrointestinal side effects (5% vs. 21.25%).
This compound vs. TizanidineChronic Low Back PainSimilar reduction in VAS scores for pain at rest and with effort.This compound was associated with a significantly lower incidence of somnolence (16.6% vs. 43.3%).
This compound vs. BaclofenSpastic PalsyBoth improved lower limb functionality; only this compound improved upper limb functionality and joint range of motion.Both were well-tolerated; this compound received a higher "good" rating from physicians and patients.

Mechanism of Action: A Multi-Target Approach

This compound's therapeutic effects are attributed to its complex mechanism of action, which involves both central and peripheral pathways. It acts on the spinal cord to inhibit mono- and polysynaptic reflexes, reducing the hyperexcitability of gamma-motor neurons. Furthermore, it exerts a vasodilatory effect by acting as a calcium channel antagonist on vascular smooth muscles, leading to improved blood flow in the affected tissues. Recent research also suggests that this compound may act as a potent antagonist of the P2X7 receptor, which could contribute to its analgesic effects.

In contrast, other muscle relaxants have more targeted mechanisms. Baclofen is a selective agonist of GABA-B receptors, leading to hyperpolarization of neurons and inhibition of neurotransmitter release. Tizanidine is an alpha-2 adrenergic agonist that reduces spasticity by inhibiting the release of excitatory neurotransmitters in the spinal cord. Thiocolchicoside is believed to act as a competitive antagonist of GABA-A and glycine receptors.

cluster_this compound This compound cluster_Comparators Comparator Mechanisms cluster_Baclofen Baclofen cluster_Tizanidine Tizanidine cluster_Thiocolchicoside Thiocolchicoside This compound This compound E_target1 Spinal Cord (Mono/Polysynaptic Reflexes) This compound->E_target1 E_target2 Vascular Smooth Muscle (Ca2+ Channels) This compound->E_target2 E_target3 P2X7 Receptor This compound->E_target3 E_effect1 Inhibition of γ-Motor Neuron Firing E_target1->E_effect1 E_effect2 Vasodilation & Improved Blood Flow E_target2->E_effect2 E_effect3 Analgesia E_target3->E_effect3 Baclofen Baclofen B_target GABA-B Receptor Baclofen->B_target B_effect Neuronal Hyperpolarization B_target->B_effect Tizanidine Tizanidine T_target α2-Adrenergic Receptor Tizanidine->T_target T_effect Inhibition of Excitatory Neurotransmitter Release T_target->T_effect Thiocolchicoside Thiocolchicoside Th_target GABA-A & Glycine Receptors (Antagonist) Thiocolchicoside->Th_target Th_effect Modulation of Inhibitory Neurotransmission Th_target->Th_effect cluster_protocol Typical Clinical Trial Workflow start Patient Screening (e.g., Low Back Pain with Muscle Spasm) inclusion Inclusion/Exclusion Criteria Met start->inclusion randomization Randomization inclusion->randomization groupA Group A: This compound randomization->groupA groupB Group B: Comparator (e.g., Tizanidine) randomization->groupB treatment Treatment Period (e.g., 14-30 days) groupA->treatment groupB->treatment assessments Assessments at Baseline, Mid-point, and End of Treatment treatment->assessments data_analysis Data Analysis assessments->data_analysis

References

Eperisone's Efficacy on Muscle Tone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the statistical validation of Eperisone's effect on muscle tone, comparing its performance with other therapeutic alternatives. The information is supported by data from various clinical studies, with detailed experimental protocols and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound hydrochloride is a centrally acting muscle relaxant.[1][2] Its multifaceted mechanism involves:

  • Inhibition of Spinal Reflexes: It primarily acts on the spinal cord to suppress both mono- and polysynaptic reflexes, which are crucial in maintaining muscle tone. This action reduces the excitability of motor neurons.[1]

  • Vasodilation: this compound has a vasodilatory effect on vascular smooth muscles, leading to improved blood circulation within the skeletal muscles. This helps in alleviating muscle ischemia and pain that can result from muscle contracture.[1][2]

  • Ion Channel Modulation: The drug is known to block voltage-gated sodium and calcium channels. This action helps in reducing neuronal excitability and contributes to its muscle relaxant properties.

  • GABAergic System Interaction: this compound enhances the inhibition mediated by the gamma-aminobutyric acid (GABA)ergic system, a major inhibitory neurotransmitter system in the central nervous system.

Signaling Pathway of this compound

Eperisone_Signaling_Pathway cluster_cns Central Nervous System cluster_peripheral Peripheral Vasculature cluster_outcome Therapeutic Effect Eperisone_CNS This compound SpinalCord Spinal Cord (Mono- & Polysynaptic Reflexes) Eperisone_CNS->SpinalCord Inhibits GABA GABAergic Inhibition Eperisone_CNS->GABA Enhances NaCaChannels Voltage-gated Na+ & Ca2+ Channels Eperisone_CNS->NaCaChannels Blocks MotorNeuron Motor Neuron Excitability SpinalCord->MotorNeuron Reduces GABA->MotorNeuron Reduces MuscleTone Decreased Muscle Tone MotorNeuron->MuscleTone NaCaChannels->MotorNeuron Reduces Eperisone_P This compound VascularSmoothMuscle Vascular Smooth Muscle Eperisone_P->VascularSmoothMuscle Relaxes Vasodilation Vasodilation VascularSmoothMuscle->Vasodilation BloodFlow Increased Muscle Blood Flow Vasodilation->BloodFlow BloodFlow->MuscleTone

Caption: Mechanism of action of this compound.

Comparative Clinical Efficacy

This compound has been evaluated in several randomized, double-blind clinical trials against both placebo and other active muscle relaxants. The primary endpoints in these studies typically include assessments of muscle tone, pain, and functional mobility.

This compound vs. Placebo

A study involving 240 patients with acute musculoskeletal spasm associated with low back pain demonstrated the superiority of this compound over placebo.

ParameterThis compound (n=112)Placebo (n=113)p-value
Finger-to-Floor Distance (cm)
Baseline150.66138.51NS
Day 1441.75101.60<0.001
Investigator's Efficacy Rating (Good-Excellent) 79.46%38.05%<0.001
Need for Rescue Medication 35.71%73.45%<0.001
This compound vs. Thiocolchicoside

In a study with 160 patients suffering from acute low back pain, this compound was found to have comparable efficacy to Thiocolchicoside but with a better safety profile.

ParameterThis compound (100 mg t.i.d.)Thiocolchicoside (8 mg b.i.d.)p-value
Hand-to-Floor Distance (cm) - Day 12 -31.8% from baseline-21.9% from baselineNS
Patients Free from Pain on Movement - Day 12 20.3%13.8%NS
Gastrointestinal Side Effects 5.00%21.25%<0.05
This compound vs. Tizanidine

A comparative study of this compound and Tizanidine in 50 patients with low back pain and muscle spasm showed similar efficacy in most parameters.

Parameter (Roland Morris Disability Questionnaire)This compound (50 mg t.i.d.)Tizanidine (2 mg t.i.d.)p-value
Baseline Score 16.48 ± 1.1515.96 ± 1.62NS
Day 14 Score 2.56 ± 1.532.88 ± 1.92NS
% Reduction at Day 14 84.46%81.95%NS

However, a statistically significant difference was observed in favor of this compound for pain on movement and kinesalgia (p<0.05).

This compound vs. Baclofen

In a double-blind, randomized trial with patients having spastic palsy, this compound demonstrated comparable efficacy to Baclofen in improving functionality and reducing muscle tone.

ParameterThis compound (300 mg/day)Baclofen (60 mg/day)p-value
Improvement in Lower Limb Functionality -9.1%-8.3%<0.01 (vs. baseline for both)
Improvement in Upper Limb Functionality -7.8%-6.3%<0.01 (this compound) vs. NS (Baclofen)
Improvement in Joint Range of Motion -32.5%-14.6%<0.01 (this compound) vs. NS (Baclofen)
Reduction in Hmax/Mmax Amplitude Ratio -30.0%-18.6%<0.01 (vs. baseline for both)

Experimental Protocols

The methodologies employed in the cited studies provide a framework for the statistical validation of this compound's effects.

General Experimental Workflow

Experimental_Workflow cluster_setup Study Setup cluster_intervention Intervention cluster_assessment Assessment & Analysis Screening Patient Screening (e.g., Low Back Pain, Spastic Palsy) InclusionCriteria Inclusion/Exclusion Criteria Screening->InclusionCriteria Baseline Baseline Assessment (VAS, Hand-to-Floor, etc.) InclusionCriteria->Baseline Randomization Randomization Baseline->Randomization GroupA Group A (this compound) Randomization->GroupA GroupB Group B (Comparator/Placebo) Randomization->GroupB Treatment Treatment Period (e.g., 12-14 days) GroupA->Treatment GroupB->Treatment FollowUp Follow-up Assessments (e.g., Day 3, 7, 12/14) Treatment->FollowUp DataAnalysis Statistical Analysis (t-test, ANOVA, etc.) FollowUp->DataAnalysis Results Efficacy & Safety Results DataAnalysis->Results

Caption: Generalized clinical trial workflow.

Key Methodological Details from a Representative Study (this compound vs. Thiocolchicoside)
  • Study Design: A randomized, double-blind, double-dummy study.

  • Patient Population: 160 patients with acute low back pain and no radiological evidence of major spinal diseases.

  • Treatment Arms:

    • Oral this compound 100 mg three times daily (t.i.d.).

    • Oral Thiocolchicoside 8 mg twice daily (b.i.d.).

  • Duration: 12 consecutive days.

  • Efficacy Assessments:

    • Analgesic Activity:

      • Spontaneous pain measured by a Visual Analogue Scale (VAS).

      • Pain on movement and pressure assessed on a 4-digit scale.

    • Muscle Relaxant Activity:

      • "Hand-to-floor" distance.

      • Lasegue's manoeuvre.

  • Assessment Schedule: Measurements were taken at baseline (day 0) and on days 3, 7, and 12 of treatment.

  • Statistical Analysis: Appropriate statistical tests were used to compare the outcomes between the two groups.

Conclusion

The available clinical data provides robust statistical validation for the efficacy of this compound in reducing muscle tone and associated pain. Comparative studies indicate that this compound's efficacy is comparable to other commonly used muscle relaxants such as Thiocolchicoside, Tizanidine, and Baclofen. A key advantage of this compound highlighted in some studies is its favorable safety profile, particularly with a lower incidence of gastrointestinal side effects and sedation compared to some alternatives. The multifaceted mechanism of action, combining central muscle relaxation with improved peripheral blood flow, makes it a versatile therapeutic option for conditions characterized by muscle spasticity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.